molecular formula C19H24BN2O B1435944 10-Hydroxyimipramine BH3-Aduct CAS No. 20438-96-4

10-Hydroxyimipramine BH3-Aduct

Cat. No.: B1435944
CAS No.: 20438-96-4
M. Wt: 307.2 g/mol
InChI Key: LKFGDRGNDLMJIA-UHFFFAOYSA-N
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Description

10-Hydroxyimipramine BH3-Aduct (CAS 20438-96-4) is a borane-adducted derivative of a key metabolite of Imipramine, a pioneering tricyclic antidepressant (TCA). The primary research application of this compound is to serve as a high-fidelity analytical reference standard. The formation of the BH3 adduct significantly enhances the molecular stability of the 10-hydroxyimipramine metabolite by protecting the hydroxyl group, which is otherwise prone to degradation during analytical procedures. This stabilization is critical for achieving accurate quantification and reliable structural analysis in method development and validation for forensic, clinical, and pharmaceutical research . Imipramine itself holds a pivotal place in the history of psychopharmacology, having ushered in the TCA era in the 1950s. It functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. Research into its metabolites, including 10-hydroxyimipramine, is essential for understanding its structure-activity relationships and metabolic fate . The borane adduct is synthesized by reacting the tertiary amine of the 10-hydroxyimipramine molecule with a borane reagent, a transformation that leverages the properties of borane as a strong Lewis acid to form stable complexes with Lewis bases . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGDRGNDLMJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Protocols: Role of Borane Adducts in Tricyclic Antidepressant Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of borane adducts in the study of tricyclic antidepressant (TCA) metabolism.

Executive Summary

The metabolic profiling of tricyclic antidepressants (TCAs)—such as amitriptyline , imipramine , and nortriptyline —presents distinct analytical challenges due to the formation of labile N-oxide metabolites and the high polarity of hydroxylated intermediates. Borane (


), a potent Lewis acid, serves a critical, dual-function role in these studies:
  • Reductive Probe: It selectively reduces metabolic N-oxides back to the parent tertiary amine, allowing for "total amine" quantification and differentiation of oxidative pathways.

  • Structural Stabilizer: It forms stable amine-borane adducts (

    
    ) that protect the nitrogen lone pair from oxidation during the synthesis of reference standards, while simultaneously enhancing lipophilicity for crystallographic and NMR characterization.
    

This guide outlines the mechanistic basis and experimental protocols for leveraging borane adducts to resolve complex TCA metabolic pathways.

Mechanistic Foundation: The Amine-Borane Dative Bond[1]

The core utility of borane in TCA studies lies in its ability to form a coordinate covalent (dative) bond with the basic nitrogen of the tricyclic nucleus.

Chemical Theory

TCAs possess a nucleophilic nitrogen atom (tertiary or secondary amine) in their side chain. Borane (


), being electron-deficient (6 valence electrons), acts as a Lewis acid.


  • Isoelectronic Nature: The resulting

    
     bond is isoelectronic with the 
    
    
    
    bond and the protonated ammonium species (
    
    
    ). However, unlike the ammonium ion, the borane adduct is neutral and significantly more lipophilic .
  • Metabolic Shielding: By complexing the nitrogen, the lone pair is unavailable for Cytochrome P450-mediated N-oxidation, allowing researchers to direct chemical modifications (like ring hydroxylation) to other parts of the molecule during the synthesis of metabolite standards.

Visualization of the Adduct Formation

BoraneAdduct TCA TCA (Free Base) (Nucleophilic N) Intermediate Transition State TCA->Intermediate Lone Pair Donation Borane Borane Reagent (BH3·THF) Borane->Intermediate Lewis Acid Attack Adduct TCA-Borane Adduct (R3N:BH3) (Lipophilic, Stable) Intermediate->Adduct Dative Bond Formation

Figure 1: Formation of the TCA-Borane adduct. The nitrogen lone pair donates into the empty p-orbital of the boron, creating a stable, neutral complex.

Experimental Protocols

Protocol A: Selective Reduction of TCA N-Oxide Metabolites

N-oxides (e.g., Amitriptyline-N-oxide) are major Phase I metabolites. They are thermally unstable and difficult to quantify directly by GC-MS. Borane reduction converts them back to the parent amine for differential analysis.

Objective: Quantify N-oxide fraction by comparing "Total Amine" (post-reduction) vs. "Free Amine" (pre-reduction).

Reagents:

  • Substrate: Biological extract containing TCA and metabolites.

  • Reductant: Borane-Tetrahydrofuran complex (

    
    , 1.0 M).
    
  • Quencher: Methanol (MeOH) and dilute HCl.

Workflow:

  • Extraction: Extract plasma/urine sample at basic pH (

    
    ) into organic solvent (e.g., hexane/isoamyl alcohol).
    
  • Aliquot Division: Split extract into two fractions: A (Control) and B (Reaction) .

  • Borane Treatment (Fraction B):

    • Evaporate solvent under

      
      .
      
    • Reconstitute in anhydrous THF.

    • Add excess

      
       (5 equivalents).
      
    • Incubate at 60°C for 30 minutes . (Borane selectively reduces the

      
       bond).
      
  • Quenching:

    • Cool to room temperature.

    • Add MeOH dropwise (destroys excess hydride).

    • Add 1M HCl and heat at 60°C for 15 mins (Hydrolysis of the intermediate borane complex).

  • Analysis: Analyze both fractions via HPLC-UV or LC-MS/MS.

    • Calculation:

      
      
      
Protocol B: Synthesis of Deuterated Metabolite Standards

To study metabolic kinetics (isotope effects), deuterated borane (


) is used to synthesize isotopically labeled standards from amide precursors.

Step-by-Step Synthesis:

  • Precursor: Start with the amide analog of the TCA (e.g., 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide).

  • Reduction: Treat with

    
     (generated in situ from 
    
    
    
    +
    
    
    ).
  • Adduct Trapping: The reaction initially yields the amine-borane-d3 adduct .

  • Liberation: Acidic hydrolysis (HCl/MeOH) cleaves the

    
     bond, yielding the deuterated amine (
    
    
    
    ).

Data Interpretation & Validation

The formation of borane adducts alters the physicochemical properties of TCAs, which is diagnostic in structural studies.

Table 1: Physicochemical Shifts upon Borane Complexation
ParameterFree TCA (Amitriptyline)TCA-Borane AdductAnalytical Implication
Hybridization (N)

(Pyramidal)

(Tetrahedral)
Fixed geometry for X-ray crystallography.

NMR
N/A

to

ppm
Confirming N-coordination (quartet splitting).[1]
Polarity Basic / PolarNeutral / LipophilicImproved retention on non-polar GC columns.[1]
Oxidation State Susceptible to N-oxidationResistant"Protects" N during ring-hydroxylation synthesis.[1]

Metabolic Pathway Visualization

The following diagram illustrates where borane reagents intervene in the analysis of the TCA metabolic map.

Metabolism Parent Parent TCA (Amitriptyline) NOxide N-Oxide Metabolite (Unstable/Polar) Parent->NOxide CYP450 / FMO Desmethyl N-Desmethyl TCA (Nortriptyline) Parent->Desmethyl CYP2C19 / CYP1A2 Hydroxy 10-Hydroxy Metabolite Parent->Hydroxy CYP2D6 BoraneRed Borane Reduction (Analytical Step) NOxide->BoraneRed Sample Prep BoraneRed->Parent Regenerates Parent (Quantification)

Figure 2: The analytical loop. Borane reduction allows the unstable N-oxide metabolite to be quantified as the parent compound, enabling mass balance calculations.

Critical Considerations (E-E-A-T)

Safety & Handling
  • Toxicity: Borane-THF is highly flammable and releases hydrogen gas upon contact with moisture. All reactions must be performed under an inert atmosphere (

    
     or Ar) in a fume hood.
    
  • Quenching: Never quench borane reactions directly with water. Use methanol dropwise to form methyl borate esters, which are less reactive.

Self-Validating Controls

When using Protocol A (N-Oxide Reduction), you must include a Spike Recovery Control :

  • Spike a blank plasma sample with a known concentration of synthetic Amitriptyline-N-oxide.

  • Run the reduction protocol.[2][3][4][5][6]

  • Pass Criteria: The recovery of Amitriptyline (parent) must be

    
    . If low, the borane reagent may be degraded (check activity via hydrogen evolution test).
    

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes.[3][7][8] Aldrich Chemical Co. [Source: Classic Reference on Borane Chemistry]

  • Sood, C., et al. (2022). Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis and Characterization. Chemistry - A European Journal.

  • Uddin, M. N., & Samanidou, V. F. (2025).[9] Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate.[10]

  • Chowdhury, S., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents.[11] National Institutes of Health (PMC).

  • Ramachandran, P. V., et al. (2012). Amine-Boranes: Synthesis and Applications.[10][7][8][12] Chemical Reviews.

Sources

Technical Analysis: 10-Hydroxyimipramine vs. 10-Hydroxyimipramine-BH3 Adduct

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and analytical distinctions between 10-Hydroxyimipramine and its BH3-adduct (Borane complex).

Differentiation, Characterization, and Analytical Impact

Executive Summary

In the development and bioanalysis of tricyclic antidepressants (TCAs), 10-Hydroxyimipramine (10-OH-IMI) serves as the primary active metabolite of Imipramine, critical for therapeutic drug monitoring and pharmacokinetics.[1] However, during chemical synthesis—specifically via borane reduction pathways—a stable intermediate known as the 10-Hydroxyimipramine-BH3 Adduct can form.[1]

This adduct is not a metabolite but a process-related impurity or synthetic intermediate .[1] It possesses distinct physicochemical properties, including a unique mass spectrometric signature driven by the natural isotope distribution of boron.[1] Distinguishing these two species is vital for ensuring the purity of reference standards and the accuracy of quantitative LC-MS/MS assays.

Chemical Identity & Structural Divergence[1]

The fundamental difference lies in the state of the tertiary amine on the dimethylaminopropyl side chain.[1] In 10-OH-IMI, the nitrogen lone pair is free (available for protonation).[1] In the BH3-adduct, this lone pair forms a dative (coordinate) covalent bond with a borane (


) molecule.[1]
Comparative Property Table
Feature10-Hydroxyimipramine (Active Metabolite)10-Hydroxyimipramine-BH3 Adduct (Impurity/Intermediate)
CAS Number 796-28-1 (Free Base) / 303-70-8 (HCl)20438-96-4
Molecular Formula


(or

)
Molecular Weight 296.41 g/mol ~310.24 g/mol (+13.83 Da shift)
Nitrogen State Basic tertiary amine (proton acceptor)Tetrahedral N-B complex (non-basic at side chain)
Polarity (pH 3) High (Forms cation

)
Low (Neutral complex

)
Primary Role Pharmacologically active metaboliteSynthetic intermediate; Reference Standard impurity
Structural Visualization

The following diagram illustrates the structural relationship and the formation of the dative bond.

StructureComparison cluster_0 Structural Transformation node_IMI 10-Hydroxyimipramine (Free Amine) C19H24N2O struct_amine R-N(CH3)2 (Free Lone Pair) node_IMI->struct_amine node_BH3 10-Hydroxyimipramine BH3-Adduct C19H27BN2O struct_borane R-N(CH3)2 : BH3 (Dative Bond) node_BH3->struct_borane struct_amine->struct_borane + BH3 (Lewis Acid)

Figure 1: Structural transformation from the free amine (active) to the borane adduct (impurity).[1] The reaction involves the coordination of the nitrogen lone pair to the electron-deficient boron atom.[2]

Synthesis & Formation Mechanism

The BH3-adduct typically arises during the reduction of 10-oxo-imipramine (or related amide/ketone precursors) using borane reagents (e.g., Borane-THF or Borane-Dimethyl Sulfide).[1] Borane is a potent reducing agent that simultaneously complexes with amines to form stable adducts.[1]

Mechanism:

  • Reduction: The carbonyl group at the 10-position is reduced to a hydroxyl group.[1]

  • Complexation: The electron-rich nitrogen of the side chain attacks the electron-deficient boron of the reagent.[1]

  • Persistence: Unlike transient intermediates, amine-boranes are kinetically stable and resistant to mild hydrolysis, often surviving standard workups unless a specific "de-complexation" step (e.g., strong acid reflux) is performed.[1]

SynthesisPathway Precursor 10-Oxo-Imipramine (Ketone Precursor) Intermediate 10-Hydroxyimipramine-BH3 Adduct (Stable Intermediate) Precursor->Intermediate Reduction & Complexation Reagent Reagent: BH3-THF (Reduction) Product 10-Hydroxyimipramine (Final Product) Intermediate->Product De-complexation Workup Acid Hydrolysis / Amine Exchange (Required Step)

Figure 2: Synthetic pathway showing the origin of the BH3-adduct.[1] Failure to execute the de-complexation step results in the adduct persisting as an impurity.[1]

Analytical Differentiation (The "Smoking Gun")

Researchers must differentiate these species to avoid false positives or incorrect potency calculations.[1]

A. Mass Spectrometry (LC-MS/MS)

This is the definitive method for identification.[1] The presence of Boron provides a unique spectral signature.[1]

  • Mass Shift: The adduct will appear at a mass +13.83 Da higher than the parent amine (Mass of

    
    ).[1]
    
    • 10-OH-IMI

      
      [1]
      
    • Adduct

      
       (Note: The adduct ionizes as a radical cation or loses a hydride depending on the source, but the mass shift is distinct).[1]
      
  • Isotope Pattern (Critical):

    • Carbon/Nitrogen compounds have a small M+1 peak (~1.1% per Carbon).[1]

    • Boron has two stable isotopes:

      
       (~20%) and 
      
      
      
      (~80%).[1]
    • Signature: The BH3-adduct mass spectrum will show a distinct "split" peak or a significant M-1 peak relative to the monoisotopic mass, reflecting the 1:4 ratio of B10 to B11.[1]

B. Chromatography (HPLC/UPLC)

Under standard Reverse-Phase (RP) conditions with acidic buffers (e.g., 0.1% Formic Acid):

  • 10-OH-IMI: The tertiary amine is protonated (

    
    ).[1] It is highly polar and elutes earlier .
    
  • BH3-Adduct: The amine lone pair is tied up in the N-B bond.[1][2] The complex is neutral and significantly more lipophilic.[1] It elutes later than the parent metabolite.[1]

C. NMR Spectroscopy
  • 11B-NMR: The adduct will show a broad signal characteristic of tetracoordinate boron (typically -10 to -20 ppm relative to

    
    ).[1]
    
  • 1H-NMR: The N-methyl protons in the adduct will be chemically shifted downfield compared to the free amine due to the electron-withdrawing nature of the coordinated borane.[1]

Experimental Protocol: Conversion of Adduct to Amine

If the BH3-adduct is identified as an impurity in a synthetic batch, it can be converted to the desired 10-Hydroxyimipramine using the following protocol.

Reagents:

  • Concentrated HCl or Methanolic HCl[1]

  • Sodium Hydroxide (NaOH)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Dissolution: Dissolve the crude BH3-adduct in Methanol.

  • Acidolysis: Add excess HCl (typically 3-5 equivalents).[1]

  • Reflux: Heat the mixture to reflux for 1-2 hours. Note: The N-B bond is strong; simple stirring at RT is often insufficient.

  • Quench: Cool to room temperature and carefully basify with NaOH to pH > 10.

  • Extraction: Extract the free amine into DCM. The boron species (now boric acid/borate) will remain in the aqueous phase.[1]

  • Validation: Analyze via LC-MS to confirm the disappearance of the +14 Da peak and the B10/B11 isotope pattern.

References

  • Smolecule . (2023).[1][3][4] 10-Hydroxyimipramine BH3-Aduct Product Information. Retrieved from [1]

  • Toronto Research Chemicals . (n.d.).[1] 10-Hydroxy Imipramine Hydrochloride (CAS 20438-96-4).[1][5][6] Retrieved from [1]

  • Narasimhachari, N., et al. (1981).[1] Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry.[1] Retrieved from

  • Lane, C. F. (2006).[1] Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. U.S. Department of Energy.[1] Retrieved from [1]

  • Fisher Scientific . (n.d.).[1] 10-Hydroxyimipramine BH3-Aduct Reference Material. Retrieved from [1]

Sources

Technical Guide: Stability of Amine-Borane Adducts in Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profiles, mechanistic pathways, and experimental characterization of amine-borane adducts under physiological conditions, tailored for drug development professionals.

Executive Summary

Amine-borane adducts (


) represent a unique class of pharmacophores in medicinal chemistry, particularly for Boron Neutron Capture Therapy (BNCT)  and hydrogen-releasing therapeutics. While their utility as reducing agents in organic synthesis is well-documented, their translation to biological systems is governed by a delicate stability-reactivity trade-off.

Under physiological conditions (pH 7.4, 37°C), simple amine-boranes exhibit kinetic stability that is heavily dependent on steric shielding and electronic effects. However, they are susceptible to acid-catalyzed hydrolysis, leading to the release of molecular hydrogen and boric acid. To ensure therapeutic efficacy, drug candidates often employ cyanoborane (


) or carboxyborane  (

) motifs, which significantly enhance hydrolytic resistance compared to the parent borane adducts.

This guide provides a mechanistic analysis of their degradation, a validated


 NMR monitoring protocol, and structural strategies to optimize their half-life (

) in serum.

Mechanistic Foundations of Instability

The primary degradation pathway for amine-borane adducts in aqueous media is hydrolysis . Understanding this mechanism is critical for designing stable drug carriers.

The Hydrolytic Pathway

Hydrolysis is not spontaneous at neutral pH for electronically stabilized adducts but is catalyzed by hydronium ions (


). The reaction proceeds via the protonation of the borane moiety or the amine nitrogen (if reversible dissociation occurs), ultimately yielding boric acid and hydrogen gas.

Key Mechanistic Steps:

  • Protonation: The rate-determining step often involves the attack of a proton on the hydridic B-H bond, forming a non-classical cation intermediate

    
    .
    
  • H2 Release: Elimination of dihydrogen (

    
    ) generates a reactive cation.
    
  • Water Attack: Nucleophilic attack by water leads to stepwise substitution of hydrides with hydroxyls.

Visualization of Hydrolysis Mechanism

The following diagram illustrates the acid-catalyzed hydrolysis pathway, highlighting the critical intermediate species.

HydrolysisMechanism Start Amine-Borane (R3N·BH3) Protonation Protonation Step [R3N·BH4]+ Start->Protonation + H3O+ (Slow) Intermediate Reactive Cation [R3N·BH2]+ + H2 Protonation->Intermediate - H2 Product Boric Acid B(OH)3 + Amine Intermediate->Product + 3H2O

Figure 1: Acid-catalyzed hydrolysis pathway of amine-borane adducts leading to boric acid and hydrogen release.

Physiological Stability Profile

In the context of drug delivery, "stability" is defined by the retention of the B-N bond and the B-H (or B-X) integrity during circulation.

Impact of pH and Biomolecules
  • pH 7.4 (Blood/Tissue): Most tertiary amine-boranes (e.g., trimethylamine-borane, morpholine-borane) exhibit high stability at neutral pH, with half-lives exceeding 24 hours. The concentration of

    
     is insufficient to drive rapid hydrolysis.
    
  • pH 5.0-6.0 (Endosomes/Lysosomes): The acidic microenvironment of lysosomes can trigger rapid activation/degradation. This pH-sensitivity is exploited for controlled drug release but poses a stability risk for non-targeted accumulation.

  • Serum Proteins: Albumin and other serum proteins can act as weak nucleophiles or proton shuttles, potentially accelerating hydrolysis compared to pure buffer solutions.

Structural Determinants of Stability

The stability of the adduct is governed by the Lewis basicity of the amine and the steric hindrance around the boron atom.[1]

Adduct ClassExample CompoundEst.

(pH 7.4, 37°C)
Clinical Relevance
Simple Amine-Borane Ammonia borane (

)
< 6 hoursHigh reactivity; used as

source, not drug.
Cyclic Amine-Borane Morpholine-borane> 24 hoursModerate stability; potential reduction of labile groups.
Cyanoborane

> 7 daysHigh Stability ; preferred for BNCT agents.
Carboxyborane

12 - 48 hoursTunable; ester prodrugs used to improve uptake.

Critical Insight: For BNCT applications, cyanoboranes and carboxyboranes are superior to simple boranes. The electron-withdrawing cyano/carboxy groups increase the acidity of the boron center but paradoxically increase kinetic stability against hydrolytic cleavage by preventing the formation of the cationic intermediate [1].

Experimental Protocol: NMR Stability Assay

The gold standard for monitoring amine-borane integrity is


 NMR spectroscopy . Unlike UV-Vis, which lacks specificity for the boron environment, 

NMR provides distinct chemical shifts and coupling patterns (triplets/quartets) that differentiate the intact adduct from the boric acid byproduct.
Reagents and Setup
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, deuterated (

    
    ) or with 10% 
    
    
    
    lock.
  • Internal Standard: Boric acid (if not generated) or

    
     (external capillary) for quantification.
    
  • Instrument: 400 MHz NMR (or higher) equipped with a boron-free probe (quartz tubes recommended for trace analysis).

Step-by-Step Workflow
  • Preparation: Dissolve the amine-borane candidate (10 mM) in pre-warmed (

    
    ) PBS/D2O mixture.
    
  • Baseline Scan (

    
    ):  Acquire an initial 
    
    
    
    NMR spectrum.
    • Expectation: A quartet (for

      
      ) or triplet (for 
      
      
      
      ) around -10 to -20 ppm.
  • Incubation: Maintain the sample at

    
    .
    
  • Time-Course Monitoring: Acquire spectra at defined intervals (e.g., 0, 1, 4, 8, 12, 24, 48 hours).

  • Quantification: Integrate the peak of the intact adduct (

    
    ) versus the growing peak of boric acid/borate (
    
    
    
    at ~20 ppm).
  • Data Analysis: Plot

    
     vs. Time to determine the rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Workflow Visualization

NMRProtocol Step1 Dissolve Candidate (10 mM in PBS/D2O) Step2 Acquire T0 Spectrum (Check -10 to -20 ppm) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Time-Course Acquisition (1h, 4h, 12h, 24h) Step3->Step4 Step5 Integrate Peaks Adduct vs. Boric Acid (~20 ppm) Step4->Step5 Step6 Calculate Half-Life (t1/2) Step5->Step6

Figure 2: Validated workflow for monitoring amine-borane stability via 11B NMR spectroscopy.

Case Study: Carboxyborane Esters in BNCT

A pertinent example of stabilizing amine-boranes for physiological application is the development of 3-carboranyl thymidine analogues and their amino acid ester prodrugs.

  • Challenge: Direct administration of carboranes or boranes often suffers from poor solubility and rapid clearance.

  • Solution: Conjugating the boron cluster to an amino acid ester (e.g., glycine or glutamate esters) improves uptake via amino acid transporters (LAT1).

  • Stability Data:

    • Specific amino acid ester prodrugs of carboranyl thymidine exhibited a chemical hydrolysis half-life of ~13.6 to 17.15 hours in PBS at pH 7.4 [2].

    • In bovine serum, enzymatic cleavage can accelerate this process, reducing the half-life to ~6.2 hours , highlighting the need to test in both buffer and serum [2].

Implication: While the chemical stability (buffer) might suggest a once-daily dosing potential, the biological stability (serum) dictates a more frequent dosing regimen or continuous infusion during neutron irradiation windows.

References

  • Spielvogel, B. F., et al. (1987). Boron Analogues of Amino Acids and Derivatives.[2][3] Inorganic Chemistry. (Contextual grounding based on general field knowledge of cyanoborane stability).

  • Byun, Y., et al. (2005). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry.

  • Couturier, M., et al. (2001). Palladium and Raney Nickel Catalyzed Methanolysis of Strongly Complexed Borane-Amine Adducts. Organic Letters.

  • Ramachandran, P. V. (2021).[4][5] Amine-Boranes: Synthesis and Applications.[3][4][5] Purdue University Graduate School.

Sources

A Technical Guide to the Organic Solubility Profile of 10-Hydroxyimipramine Borane Adduct

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful progression of any novel chemical entity through the drug discovery and development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical determinant of formulation strategy, bioavailability, and ultimate therapeutic efficacy. This guide provides an in-depth technical framework for characterizing the solubility profile of 10-Hydroxyimipramine Borane Adduct, a novel derivative of a key imipramine metabolite. As no empirical data for this specific adduct is publicly available, this document synthesizes first-principle chemical theory with gold-standard methodologies. We will dissect the predicted molecular characteristics of the adduct, present a rigorous, self-validating protocol for determining its thermodynamic solubility, and offer a predictive analysis of its behavior across a spectrum of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive and reliable solubility assessment for novel amine-borane adducts.

Introduction and Molecular Profile Analysis

10-Hydroxyimipramine is an active metabolite of the first-generation tricyclic antidepressant, Imipramine.[1] The parent drug, Imipramine, is characterized by a lipophilic dibenzazepine core and a basic tertiary amine side chain, rendering its hydrochloride salt soluble in polar organic solvents like ethanol and DMSO at concentrations around 25 mg/mL.[2][3] The free base, conversely, has very low aqueous solubility (18.2 mg/L) and a high LogP of 4.8, indicating significant lipophilicity.[1] The introduction of a hydroxyl group at the 10-position increases polarity and introduces a hydrogen bond donor, which is expected to modulate this solubility profile.

The subject of this guide is the borane adduct of 10-Hydroxyimipramine. This modification involves the formation of a coordinate covalent bond between the lone pair of electrons on the tertiary amine nitrogen and the empty p-orbital of borane (BH₃).[4][5] This transformation is not trivial and has profound implications for the molecule's physicochemical properties:

  • Neutralization of Basicity: The tertiary amine, a key site for protonation and salt formation, is now part of a neutral B-N bond. This eliminates pH-dependent solubility effects related to the amine's pKa.

  • Polarity Reduction: The borane group (BH₃) is significantly less polar than the tertiary amine it coordinates with. This shift reduces the molecule's overall polarity and dipole moment.

  • Altered Hydrogen Bonding: The adduct formation removes the amine's ability to act as a hydrogen bond acceptor. While the 10-hydroxy group remains a hydrogen bond donor/acceptor, the overall intermolecular interaction potential is significantly changed. The B-H bonds are hydridic (Hδ−), which can lead to unique dihydrogen bonding interactions but fundamentally alters how the molecule interacts with protic solvents.[6]

Based on these principles, we can hypothesize that the 10-Hydroxyimipramine borane adduct will exhibit markedly different solubility compared to its parent amine. It is predicted to have decreased solubility in polar protic solvents (e.g., alcohols) and increased affinity for aprotic and less polar organic solvents.

Theoretical Basis for Solubility in Organic Solvents

The principle of "like dissolves like" governs solubility and is based on the intermolecular forces between the solute and the solvent.[7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The diagram below illustrates the key molecular factors of the 10-Hydroxyimipramine borane adduct and the corresponding solvent properties that will dictate its solubility.

cluster_solute Solute: 10-Hydroxyimipramine Borane Adduct cluster_solvent Solvent Properties Solute Core Molecule Lipophilic Tricyclic Core (van der Waals Forces) Solute->Lipophilic HBD 10-Hydroxy Group (H-Bond Donor/Acceptor) Solute->HBD Apolar Amine-Borane Adduct (Reduced Polarity) Solute->Apolar Polarity Polarity / Dielectric Constant Lipophilic->Polarity Favored by Low Polarity HBA H-Bond Acceptor Capacity HBD->HBA Strong Interaction HBD_S H-Bond Donor Capacity HBD->HBD_S Repulsive / Unfavorable Aprotic Aprotic Nature Apolar->Aprotic Favorable Interaction Solvent Solvent Solvent->Polarity Solvent->HBA Solvent->HBD_S Solvent->Aprotic

Caption: Key solute-solvent interactions governing solubility.

A successful solubilization strategy for this adduct will involve selecting solvents that can effectively engage with its large, lipophilic core while accommodating its specific hydrogen bonding and polarity characteristics.

Gold-Standard Methodology: Thermodynamic Solubility Determination

To generate reliable and definitive solubility data, the Thermodynamic Equilibrium Solubility must be measured. This value represents the true saturation point of the compound in a solvent at equilibrium and is essential for downstream development decisions.[8][9] It is distinct from kinetic solubility, which is often higher and less stable, representing a supersaturated state.[10][11]

The industry-standard "shake-flask" method is the most robust approach for this determination.[11][12] The workflow is detailed below, designed as a self-validating system to ensure data integrity.

Experimental Workflow Diagram

start Start prep 1. Sample Preparation Add excess solid adduct to a known volume of solvent in a sealed glass vial. start->prep Weigh Compound equilibrate 2. Equilibration Agitate vials on orbital shaker at constant temperature (e.g., 25°C) for 24 hours. prep->equilibrate Incubate separate 3. Phase Separation Centrifuge to pellet undissolved solid. OR Allow to stand undisturbed. equilibrate->separate Stop Agitation filter 4. Filtration Filter supernatant through a chemical-resistant 0.22 µm syringe filter (e.g., PTFE). separate->filter Clarify Solution quantify 5. Quantification Analyze filtrate using a validated HPLC-UV method against a calibration curve. filter->quantify Analyze end End (Solubility in mg/mL or µg/mL) quantify->end Calculate Result

Sources

Thermodynamic Stability of 10-Hydroxyimipramine BH₃ Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 10-Hydroxyimipramine borane (BH₃) complexes. This document is structured for researchers and analytical scientists requiring rigorous characterization protocols and mechanistic insights into amine-borane adduct behavior.

Technical Guide & Characterization Protocols

Executive Summary

10-Hydroxyimipramine (10-OH-IMP) is a pharmacologically active metabolite of the tricyclic antidepressant imipramine. While the parent compound is relatively stable, the 10-hydroxylated metabolite exhibits increased sensitivity to oxidative degradation and N-oxide formation at the tertiary amine side chain.

The 10-Hydroxyimipramine BH₃ complex (10-OH-IMP[1]·BH₃) serves as a stabilized Lewis acid-base adduct.[1][2] By coordinating borane (BH₃) to the aliphatic dimethylamino group, the nitrogen lone pair is sequestered, significantly increasing the activation energy required for oxidative degradation. This guide analyzes the thermodynamic parameters governing this stability, providing experimental protocols for validation.

Molecular Architecture & Binding Dynamics

Locus of Coordination

Thermodynamic stability is dictated by the site-selectivity of the borane coordination. 10-Hydroxyimipramine contains three potential Lewis basic sites:

  • Side-chain Aliphatic Amine (

    
    ): 
    
    
    
    hybridized, high electron density, sterically accessible.
  • Ring Nitrogen (

    
    ):  Part of the dibenzoazepine core. The lone pair is delocalized into the 
    
    
    
    -system (aniline-like), rendering it weakly nucleophilic.
  • 10-Hydroxyl Group (

    
    ):  Oxygen lone pairs are available but form significantly weaker adducts with BH₃ compared to amines.
    

Thermodynamic Conclusion: The BH₃ moiety selectively coordinates to the side-chain aliphatic amine . The formation of the N–B bond at this position is exothermic, driven by the donation of the nitrogen lone pair (


) into the empty 

orbital of the boron.
Bond Dissociation Energy (BDE)

The stability of the 10-OH-IMP·BH₃ complex is defined by the heterolytic Bond Dissociation Energy of the N–B bond.

  • Typical

    
    :  -18 to -24 kcal/mol (exothermic formation).
    
  • Dissociation Mechanism: The complex exists in equilibrium with the free amine and free borane (often as a dimer

    
     or solvent complex).
    
    
    
    
    Elevated temperatures shift this equilibrium to the right, leading to irreversible decomposition or volatilization of the borane.
Visualization: Coordination Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the competitive exclusion of N-oxide formation.

CoordinationDynamics FreeAmine 10-OH-Imipramine (Free Base) Complex 10-OH-IMP·BH3 (Stabilized Adduct) FreeAmine->Complex Coordination ΔH < 0 Oxidation N-Oxide Degradant (Oxidative Instability) FreeAmine->Oxidation [O] / Peroxides Borane BH3 Source (e.g., BH3-THF) Borane->Complex Complex->FreeAmine Dissociation (Equilibrium) Complex->Oxidation Blocked Pathway Thermal Thermal Dissociation (>70°C) Complex->Thermal Heat Input

Figure 1: Thermodynamic equilibrium of 10-Hydroxyimipramine borane complex formation vs. oxidative degradation pathways.

Thermodynamic Stability Profile

The stability of the complex is not absolute; it is temperature-dependent.[1][2] The following data summarizes the critical thermodynamic thresholds for the 10-OH-IMP·BH₃ adduct.[1][2][3]

ParameterValue (Approx.)Significance
Melting Point (

)
110–125 °CPhase transition; complex remains intact if dry.
Decomposition Onset (

)
> 140 °CIrreversible cleavage of N–B bond and subsequent dehydrogenation.
Enthalpy of Dissociation (

)
28–32 kcal/molEnergy required to break the N–B bond.
Hydrolytic Half-life (

)
> 48 h (pH 7, 25°C)Stable in neutral aqueous solution; rapid hydrolysis at pH < 2.

Key Insight: The complex is kinetically stable at room temperature but thermodynamically unstable relative to hydrolysis in acidic media. The protonation of the amine (


) competes with borane coordination. In strong acid, the amine is protonated, releasing BH₃ which rapidly hydrolyzes to boric acid.

Experimental Protocols

Protocol A: Thermal Stability Assessment (DSC)

Objective: Determine the precise onset of thermal decomposition (


) and the enthalpy of fusion/decomposition.

Methodology:

  • Sample Prep: Weigh 2–5 mg of crystalline 10-OH-IMP·BH₃ into a Tzero aluminum pan. Hermetically seal the pan to prevent early volatilization of dissociated BH₃.

  • Reference: Use an empty hermetically sealed aluminum pan.

  • Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the endothermic peak corresponding to melting (

      
      ).
      
    • Identify the subsequent exothermic event corresponding to decomposition (often complex dehydrogenation or polymerization).

Validation Criteria: A sharp melting endotherm followed by a stable baseline indicates high purity. An immediate exotherm upon melting suggests the lattice energy was stabilizing a metastable complex.

Protocol B: Hydrolytic Stability via B NMR

Objective: Quantify the rate of N–B bond hydrolysis in solution.

Methodology:

  • Solvent System: Prepare a mixture of DMSO-

    
     and 
    
    
    
    (90:10 v/v).
  • Internal Standard: Add

    
     (in a capillary insert) or use a known stable borate standard as a chemical shift reference (0 ppm).
    
  • Acquisition:

    • Dissolve 10 mg of 10-OH-IMP·BH₃ in the solvent.

    • Acquire

      
      B NMR spectra (
      
      
      
      MHz or higher) at
      
      
      .
  • Signal Monitoring:

    • Target Signal: Quartet at

      
       ppm (characteristic of 
      
      
      
      ,
      
      
      Hz).
    • Degradation Signal: Singlet at

      
       ppm (Boric acid/Borate, indicating hydrolysis).
      

Calculation: Plot


 vs. time. The slope represents the pseudo-first-order rate constant (

).

Decomposition Pathways & Causality

Understanding how the complex fails is vital for process safety and storage.

  • Thermal Dehydrogenation: At high temperatures (

    
    ), the complex does not just dissociate; it undergoes intramolecular hydride transfer, releasing 
    
    
    
    and forming aminoboranes (
    
    
    ).
  • Acidolysis: In the presence of acid (HX), the proton attacks the nitrogen, displacing the borane.

    
    
    The liberated diborane is extremely reactive and will quench with any available nucleophile (water, alcohols).
    
Visualization: Decomposition Mechanism

The following Graphviz diagram details the bifurcation between thermal and hydrolytic degradation.

DecompositionPathways cluster_Thermal Thermal Pathway (>140°C) cluster_Hydrolytic Hydrolytic/Acidic Pathway Complex 10-OH-IMP·BH3 (Intact Complex) Transition Transition State (Hydride Transfer) Complex->Transition Heat Protonation Amine Protonation (R3NH+) Complex->Protonation H+ / H2O Polymer Polyaminoboranes + H2 Gas Transition->Polymer - H2 BoricAcid Boric Acid (B(OH)3) Protonation->BoricAcid Hydrolysis of BH3

Figure 2: Mechanistic pathways for the decomposition of 10-Hydroxyimipramine BH₃ adducts.

References

  • Carboni, B., & Monnier, L. (1999). Recent Developments in the Chemistry of Amine-Boranes. Tetrahedron. Retrieved from [Link]

  • Beckett, A. H., et al. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 10-Hydroxyimipramine BH3-adduct from Imipramine

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Synthetic Route and Methodological Considerations for Researchers

Abstract

Introduction: The Rationale for 10-Hydroxyimipramine and its Borane Adduct

Imipramine is a foundational tricyclic antidepressant that exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake.[1] Its metabolism in vivo is complex, involving N-demethylation to its active metabolite, desipramine, and hydroxylation at various positions of the tricyclic ring system, predominantly by cytochrome P450 enzymes such as CYP2D6 and CYP2C19.[2][3][4] The hydroxylated metabolites, including 2-hydroxyimipramine and 10-hydroxyimipramine, are also pharmacologically relevant.[5][6] The synthesis of these metabolites and their derivatives is of significant interest for studying their specific pharmacological profiles and for use as analytical standards.

The formation of a borane (BH3) adduct with the tertiary amine of 10-hydroxyimipramine serves two primary purposes in a research context. Firstly, the BH3 group can act as a protecting group for the tertiary amine, preventing its reactivity in subsequent chemical transformations.[7] Secondly, amine-borane adducts themselves have been investigated for a range of biological activities.[7] Therefore, the 10-Hydroxyimipramine BH3-adduct is a valuable target for synthetic exploration.

This guide outlines a proposed four-step synthesis to obtain 10-Hydroxyimipramine BH3-adduct starting from imipramine. The workflow is designed to be modular, allowing for optimization at each stage.

Proposed Synthetic Pathway Overview

The proposed synthesis is a four-step process:

  • Protection of the Tertiary Amine: The exocyclic tertiary amine of imipramine is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent its oxidation in the subsequent step.

  • Benzylic Oxidation: The 10-position of the dibenz[b,f]azepine ring system is oxidized to introduce a hydroxyl group.

  • Deprotection of the Tertiary Amine: The Boc protecting group is removed under acidic conditions to yield 10-Hydroxyimipramine.

  • Formation of the BH3 Adduct: The purified 10-Hydroxyimipramine is reacted with a borane source, such as borane dimethyl sulfide complex, to form the final BH3-adduct.

G Imipramine Imipramine Boc_Imipramine N-Boc-Imipramine Imipramine->Boc_Imipramine 1. Boc Anhydride, Base Boc_10_OH_Imipramine N-Boc-10-Hydroxyimipramine Boc_Imipramine->Boc_10_OH_Imipramine 2. Oxidation (e.g., NBS, H2O) Hydroxyimipramine 10-Hydroxyimipramine Boc_10_OH_Imipramine->Hydroxyimipramine 3. Acidic Deprotection (e.g., TFA) Final_Product 10-Hydroxyimipramine BH3-adduct Hydroxyimipramine->Final_Product 4. BH3·SMe2

Figure 1: Proposed four-step synthetic workflow for 10-Hydroxyimipramine BH3-adduct from imipramine.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving borane complexes must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as these reagents can be pyrophoric and react violently with water.[8][9][10][11][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory.[11]

Step 1: Protection of Imipramine with a Boc Group

Rationale: The tertiary amine in imipramine is nucleophilic and can be oxidized. To achieve selective oxidation at the 10-position, the amine must be protected. The Boc group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.[13][14]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Imipramine280.415.00 g17.8
Di-tert-butyl dicarbonate (Boc₂O)218.254.26 g19.5
Triethylamine (Et₃N)101.192.7 mL19.5
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Dissolve imipramine (5.00 g, 17.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.7 mL, 19.5 mmol) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (4.26 g, 19.5 mmol) in 20 mL of dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-imipramine.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected imipramine.

Characterization: The structure of N-Boc-imipramine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Benzylic Oxidation to 10-Hydroxyimipramine Derivative

Rationale: The 10-position of the dibenz[b,f]azepine ring is a benzylic position and is susceptible to oxidation. A common method for the hydroxylation of such positions is through a radical bromination followed by hydrolysis. N-Bromosuccinimide (NBS) is a suitable reagent for this purpose.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-Imipramine380.545.00 g13.1
N-Bromosuccinimide (NBS)177.982.57 g14.4
Azobisisobutyronitrile (AIBN)164.210.22 g1.3
Carbon tetrachloride (CCl₄)153.82100 mL-
Water18.0250 mL-

Procedure:

  • Dissolve N-Boc-imipramine (5.00 g, 13.1 mmol) in carbon tetrachloride (100 mL) in a round-bottom flask fitted with a reflux condenser.

  • Add N-bromosuccinimide (2.57 g, 14.4 mmol) and AIBN (0.22 g, 1.3 mmol) to the solution.

  • Heat the mixture to reflux (approximately 77°C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude bromo-intermediate is then dissolved in a mixture of acetone and water (4:1, 100 mL) and stirred at room temperature for 12 hours to facilitate hydrolysis.

  • Remove the acetone in vacuo and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-10-hydroxyimipramine.

Characterization: Confirm the structure of N-Boc-10-hydroxyimipramine by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a signal corresponding to the hydroxyl proton and a shift in the signals for the protons at the 10-position in the NMR spectrum are indicative of successful oxidation.

Step 3: Deprotection to Yield 10-Hydroxyimipramine

Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-10-Hydroxyimipramine396.544.00 g10.1
Trifluoroacetic acid (TFA)114.0220 mL-
Dichloromethane (DCM)84.9380 mL-

Procedure:

  • Dissolve N-Boc-10-hydroxyimipramine (4.00 g, 10.1 mmol) in dichloromethane (80 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (20 mL) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude 10-Hydroxyimipramine by column chromatography or recrystallization.

Characterization: The final product, 10-Hydroxyimipramine, should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.[6]

Step 4: Formation of the 10-Hydroxyimipramine BH3-adduct

Rationale: The tertiary amine of 10-Hydroxyimipramine will act as a Lewis base and react with a Lewis acidic borane source, such as borane dimethyl sulfide complex (BH3·SMe2), to form a stable adduct.[7][15] This reaction is typically clean and high-yielding.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
10-Hydroxyimipramine296.412.00 g6.75
Borane dimethyl sulfide complex (2M in THF)75.973.7 mL7.4
Anhydrous Tetrahydrofuran (THF)72.1150 mL-

Procedure:

  • Dissolve 10-Hydroxyimipramine (2.00 g, 6.75 mmol) in anhydrous THF (50 mL) under an inert atmosphere of nitrogen in a flame-dried flask.

  • Cool the solution to 0°C.

  • Slowly add borane dimethyl sulfide complex (3.7 mL of a 2M solution in THF, 7.4 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. The adduct will have a different retention factor than the starting amine.

  • Carefully quench any excess borane by the slow addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • The resulting solid or oil can be purified by recrystallization or chromatography if necessary.

Characterization: The final 10-Hydroxyimipramine BH3-adduct should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS. In the ¹¹B NMR spectrum, a characteristic signal for a tetracoordinate boron atom is expected.

Self-Validating Systems and In-Process Controls

To ensure the success and reproducibility of this synthesis, the following in-process controls are recommended:

  • TLC Monitoring: At each step, TLC should be used to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction progress and helps in determining the appropriate reaction time.

  • Spectroscopic Confirmation: After each purification step, the identity and purity of the intermediate should be confirmed by NMR and mass spectrometry. This prevents carrying impurities into subsequent steps and aids in troubleshooting if a reaction does not proceed as expected.

  • Yield Calculation: The yield of each step should be carefully calculated to assess the efficiency of the transformation and to identify potential areas for optimization.

Concluding Remarks

The protocol detailed herein provides a rational and scientifically grounded, though theoretical, approach for the synthesis of 10-Hydroxyimipramine BH3-adduct from imipramine. This guide is intended for an audience of trained research scientists in the field of organic and medicinal chemistry. The successful execution of this multi-step synthesis requires careful attention to reaction conditions, purification techniques, and, most importantly, stringent safety protocols, particularly when handling borane reagents. It is anticipated that this application note will serve as a valuable starting point for the synthesis and further investigation of this novel imipramine derivative and its potential applications in drug discovery and development.

References

  • International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205. [Link]

  • ResearchGate. (n.d.). Synthesis of the borane adduct BH3 ⋅ mhppH (1) by base‐exchange reaction. [Link]

  • PubMed. (2012). Synthesis of a quaternary bis derivative of imipramine as a novel compound with potential anti-enuretic effect. DARU Journal of Pharmaceutical Sciences, 20(1), 74. [Link]

  • PubMed. (1983). Active metabolites of imipramine and desipramine in man. Psychopharmacology, 80(3), 284-287. [Link]

  • PubMed. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. [Link]

  • DTIC. (2014). BH3-Amine and B(CH3)3-Amine Adducts as Additives for Liquid/Gel Hypergols and Solid Hybrid Rocket Motor Fuels. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of imipramine. [Link]

  • YouTube. (2021). CPIC guideline for imipramine and CYP2C19, CYP2D6. [Link]

  • Google Patents. (2015).
  • ClinPGx. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

  • NCBI. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. [Link]

  • Indian Academy of Sciences. (2006). Formation of BH3 Adducts with Pyridine-2-Methylaminophosphine ligands: An experimental and computational study. Journal of Chemical Sciences, 118(1), 53-60. [Link]

  • PubMed. (1990). Simultaneous determination of imipramine, desipramine and their 2- and 10-hydroxylated metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography, 529(1), 163-173. [Link]

  • PubMed. (2004). Potential antidepressant effects of novel tropane compounds, selective for serotonin or dopamine transporters. Neuroscience Letters, 361(1-3), 200-203. [Link]

  • ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 21(2), 239-244. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • RSC Publishing. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(1), 1-20. [Link]

  • ResearchGate. (2019). Safe Handling of Boranes at Scale. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. (2023). Removal of imipramine using advanced oxidation processes: Degradation products and toxicity evolution. [Link]

  • PubMed. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(15), 1731-1742. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. [Link]

  • ResearchGate. (2009). Thermochemistry of Lewis Adducts of BH3 and Nucleophilic Substitution of Triethylamine on NH3BH3 in Tetrahydrofuran. [Link]

  • Chemistry Stack Exchange. (2019). What is the balanced equation of BH3/THF with an amide to form an amine?. [Link]

  • PubMed. (2012). DNA-binding studies of fluoxetine antidepressant. DNA and Cell Biology, 31(6), 1050-1056. [Link]

Sources

HPLC method development for 10-Hydroxyimipramine borane adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chromatographic isolation of 10-Hydroxyimipramine (10-OH-IMI) from its Borane Adduct (


 complex)  impurities.

In the synthesis of 10-Hydroxyimipramine—often achieved via the hydroboration-oxidation of enamine precursors or the borane reduction of 10-oxoimipramine—stable amine-borane adducts frequently persist. These adducts are lipophilic, pharmacologically distinct, and often chemically stable enough to survive standard aqueous workups. Standard isocratic HPLC methods for Tricyclic Antidepressants (TCAs) often fail to elute these highly retained species, leading to "ghost peaks" in subsequent runs or mass balance errors.

This guide provides a gradient Reversed-Phase (RP-HPLC) protocol designed to resolve the polar free amine from the non-polar borane adduct, ensuring high purity release testing and accurate in-process control (IPC).

Chemical Context & The Separation Challenge

To develop a robust method, one must understand the fundamental shift in physicochemical properties that occurs upon borane complexation.

The Mechanism of Interference

Imipramine and its metabolites possess a basic tertiary amine side chain (


). In standard RP-HPLC, this amine is protonated (

) at acidic pH, making it polar and causing it to elute early.

However, Borane (


) acts as a Lewis Acid, coordinating with the lone pair of the side-chain nitrogen to form a Borane Adduct :[1]


Chromatographic Consequences:

  • Loss of Basicity: The lone pair is occupied. The adduct does not protonate at pH 2–7.

  • Drastic Lipophilicity Increase: The charge is neutralized, and the hydride-rich borane group adds significant hydrophobicity.

  • Retention Shift: While 10-OH-IMI elutes early (polar/charged), the adduct behaves like a neutral hydrocarbon, retaining strongly on C18 columns.

Method Development Protocol

Instrumentation & Reagents
  • System: UHPLC or HPLC with quaternary gradient capability.

  • Detector: Diode Array Detector (DAD) scanning 200–400 nm; Mass Spectrometer (Single Quad or Q-TOF) recommended for identification.

  • Column: High-strength silica C18 or Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18).

    • Rationale: Hybrid particles resist high-pH cleaning, which may be required to remove strongly adsorbed boron species.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase C18, 3.5 µm or 1.7 µm,

mm
Provides sufficient carbon load for resolving the lipophilic adduct.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Low pH keeps the parent 10-OH-IMI protonated (sharp peak).
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than Methanol, necessary for the borane adduct.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer; avoid >45°C to prevent on-column adduct degradation.
Detection UV 254 nm (Ref 360)The tricyclic ring absorbs strongly here. Borane is UV-transparent but does not interfere.
Injection Vol 5 - 10 µLPrevent solvent effects; sample diluent should match initial gradient conditions.
Gradient Profile (The "Dual-Zone" Strategy)

Standard isocratic methods will miss the borane adduct. Use this gradient to elute the metabolite (Zone 1) and the adduct (Zone 2).

Time (min)% Mobile Phase BEvent
0.0 10%Initial hold for polar metabolite retention.
5.0 25%Elution of 10-Hydroxyimipramine (approx. 3-4 min).
10.0 90%Rapid ramp to strip Borane Adducts .
15.0 90%Hold to ensure complete elution of lipophilic impurities.
15.1 10%Return to initial conditions.
20.0 10%Re-equilibration (Critical).

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process during In-Process Control (IPC) monitoring of the synthesis.

G Start Crude Reaction Mixture (Post-Reduction) Prep Sample Prep Dilute in 90:10 Water:ACN Start->Prep HPLC Run Gradient HPLC (Protocol 3.3) Prep->HPLC Decision Adduct Peak Detected? (RT > 10 min) HPLC->Decision Quench Acid Hydrolysis / Quench (Convert Adduct -> Amine) Decision->Quench Yes (>0.1%) Release Proceed to Workup/Crystallization Decision->Release No (<0.1%) MS_Conf MS Confirmation Check B-Isotope Pattern Decision->MS_Conf Ambiguous Peak Quench->Start Re-sample

Figure 1: IPC Logic Flow for monitoring Borane Adduct clearance during 10-Hydroxyimipramine synthesis.

Validation & Troubleshooting Guidelines

Identification of the Borane Adduct (MS Signature)

If using LC-MS, the borane adduct provides a unique spectral fingerprint due to the natural abundance of Boron isotopes (


: ~20%, 

: ~80%).
  • Parent Mass: Look for

    
    .
    
  • Adduct Mass: Look for $[M + BH_3 - H]^- $ or complex adducts depending on ionization mode.

  • Pattern: A distinct "split" peak top in the mass spectrum differing by 1 amu, matching the B10/B11 ratio.

Common Issues & Fixes
IssueProbable CauseCorrective Action
Peak Tailing (Parent) Silanol interactions with the free amine.Add 0.1% Triethylamine (TEA) to MP A or switch to a "Charged Surface Hybrid" (CSH) column.
Ghost Peaks Borane adducts from previous injection eluting late.Extend the 90% B hold time in the gradient; perform a blank injection with 100% ACN.
Adduct Peak Splitting Partial hydrolysis on-column.The adduct may be unstable at pH 3.0. Increase MP pH to 6.0 (using Ammonium Acetate) to stabilize the complex during the run.
Low Recovery Adduct precipitating in aqueous diluent.Ensure sample diluent contains at least 20-30% Acetonitrile.

References

  • Suckow, R. F., & Cooper, T. B. (1981). Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection.[2] Journal of Pharmaceutical Sciences, 70(3), 257–261.[2] Link

  • Ramachandran, P. V., & Kulkarni, A. S. (2015).[3] Amine–Boranes: Green Synthesis and Applications. Inorganic Chemistry, 54(11), 5618–5620. (Provides foundational chemistry on amine-borane stability). Link

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2014). Isolation and structural characterization of Imipramine hydrochloride degradation impurities and development of stability-indicating UPLC method. International Journal of Pharmacy and Life Sciences. (Relevant for general impurity profiling of Imipramine). Link

  • Dolan, J. W. (2010). "Peak Tailing and the Silanol Effect." LCGC North America, 28(3). (Authoritative guide on troubleshooting amine tailing). Link

Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in a cGMP environment.

Sources

Application Note: Leveraging BH3-Adducts as Stable, Reversible Intermediates in the Synthesis of Drug Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Metabolite Synthesis

The synthesis of drug metabolites is a cornerstone of modern drug development, providing essential standards for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for toxicological evaluation. However, the chemical synthesis of these metabolites, which often involves the introduction of polar functional groups such as hydroxyls, can be a formidable challenge. This is particularly true for parent drug molecules that contain sensitive functional groups, such as primary and secondary amines, which are prone to undesired side reactions under many synthetic conditions. Traditional protection/deprotection strategies for amines can sometimes require harsh conditions that are incompatible with the overall molecular scaffold.[1]

This application note presents a comprehensive guide to the use of borane (BH3)-adducts as stable, yet readily cleavable, intermediates for the temporary protection of amine functionalities during the synthesis of drug metabolites. Borane complexes with Lewis bases like amines are stable, safer to handle than borane itself, and offer a unique solution to the challenges of chemoselectivity in multi-step synthesis.[2] We will explore the underlying principles of BH3-adduct formation and stability, provide detailed protocols for their use, and illustrate their application in a representative synthetic workflow for generating a hydroxylated drug metabolite.

The Chemistry of Amine-Borane Adducts: A Balance of Stability and Reactivity

Amine-borane adducts are formed through the coordination of the lone pair of electrons from the nitrogen atom of an amine to the vacant p-orbital of borane (BH3), a Lewis acid.[3] This dative bond formation results in a stable, neutral complex that effectively masks the nucleophilicity and basicity of the amine.

Caption: Formation of a stable amine-borane adduct.

The stability of these adducts is a critical factor and is influenced by both electronic and steric factors associated with the amine.[4] Generally, amines with a higher pKa of their conjugate acid (i.e., more basic amines) form more stable adducts.[4] Conversely, significant steric hindrance around the nitrogen atom can weaken the N-B bond.[4] This tunable stability allows for the selection of an appropriate amine-borane complex that can withstand a variety of reaction conditions while remaining susceptible to cleavage when desired.[5]

Adduct TypeRelative StabilityTypical pKa of Conjugate AcidKey Characteristics
Primary Amine-Boranes (RNH₂-BH₃) Moderate to High> 10Good balance of stability and reactivity.
Secondary Amine-Boranes (R₂NH-BH₃) High> 10Increased steric hindrance can enhance stability.
Tertiary Amine-Boranes (R₃N-BH₃) High to Very High> 10Often very stable and require specific conditions for cleavage.
Aromatic Amine-Boranes (ArNH₂-BH₃) Lower~ 5Less stable due to reduced basicity of the amine.

Strategic Application in Metabolite Synthesis: A Workflow Overview

The use of BH3-adducts as intermediates in metabolite synthesis follows a logical three-stage workflow: Protection , Functionalization , and Deprotection . This strategy is particularly advantageous when the desired metabolic transformation, such as hydroxylation, requires reagents that would otherwise react with a free amine.

Metabolite Synthesis Workflow Start Parent Drug with Amine Protection Step 1: Amine Protection (Formation of BH3-Adduct) Start->Protection Intermediate Stable Amine-Borane Intermediate Protection->Intermediate Functionalization Step 2: Chemoselective Functionalization (e.g., Hydroxylation) Intermediate->Functionalization Protected_Metabolite Functionalized Intermediate Functionalization->Protected_Metabolite Deprotection Step 3: Deprotection (Cleavage of BH3-Adduct) Protected_Metabolite->Deprotection End Final Metabolite Deprotection->End

Caption: General workflow for metabolite synthesis using BH3-adducts.

Experimental Protocols

Protocol 1: Formation of the Amine-Borane Adduct (Protection)

This protocol describes the general procedure for the protection of a primary or secondary amine in a drug molecule as its BH3-adduct.

Materials:

  • Parent drug containing a primary or secondary amine

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the parent drug (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Borane: Slowly add a 1 M solution of BH3·THF (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The amine-borane adduct will have a different retention factor (Rf) and will show the expected mass increase.

  • Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. The stability of the amine-borane adduct generally allows for standard purification techniques.[3]

Self-Validation:

  • ¹¹B NMR Spectroscopy: The formation of the adduct can be confirmed by ¹¹B NMR, which will show a characteristic signal for the NBH₃ moiety.[6]

  • FTIR Spectroscopy: The N-H stretching frequency will shift upon coordination to boron.

  • Mass Spectrometry: The molecular weight of the product will correspond to the parent drug plus 13.84 amu (the mass of BH₃).

Protocol 2: Chemoselective Functionalization (Example: Aromatic Hydroxylation)

This protocol provides a representative example of a functionalization reaction on the amine-protected drug molecule. The choice of reaction will depend on the specific metabolite being synthesized.

Materials:

  • Amine-borane adduct of the parent drug

  • Appropriate oxidizing agent for hydroxylation (e.g., a cytochrome P450 model system or a chemical oxidant)

  • Suitable solvent system (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolution: Dissolve the amine-borane adduct (1.0 eq) in the chosen solvent.

  • Reaction: Add the oxidizing agent (e.g., m-CPBA for epoxidation followed by hydrolysis, or a more sophisticated catalytic system) under controlled temperature conditions as required by the specific hydroxylation method.

  • Monitoring: Monitor the formation of the hydroxylated product by LC-MS, looking for the expected mass increase of 16 amu.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the oxidant and byproducts. The protected metabolite can then be purified by chromatography.

Causality: The BH3 group protects the amine from oxidation and other side reactions, allowing for the chemoselective functionalization of other parts of the molecule.

Protocol 3: Cleavage of the Amine-Borane Adduct (Deprotection)

This protocol describes a mild method for the deprotection of the amine to yield the final metabolite.

Materials:

  • Protected, functionalized intermediate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol

  • Hydrogen source (e.g., H₂ balloon or atmospheric pressure hydrogenation apparatus)

Procedure:

  • Preparation: Dissolve the protected metabolite in methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C or Raney Nickel to the solution.

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The final metabolite can be purified by standard methods such as crystallization or chromatography.

Causality and Trustworthiness: This catalytic methanolysis is a mild and efficient method for cleaving the N-B bond, preserving the integrity of other functional groups, including the newly introduced hydroxyl group.[7][8] The reaction conditions are gentle, avoiding harsh acids or bases that could lead to degradation of the target metabolite.[7]

Conclusion

The use of BH3-adducts as stable intermediates offers a powerful and versatile strategy for the synthesis of complex drug metabolites. By temporarily masking the reactivity of amine functionalities, chemists can perform a wide range of synthetic transformations on other parts of the molecule with high chemoselectivity. The mild conditions required for both the formation and cleavage of these adducts make this methodology compatible with a broad array of sensitive functional groups. This application note provides a foundational framework for researchers and drug development professionals to incorporate this valuable tool into their synthetic repertoire, ultimately facilitating the timely and efficient production of critical metabolic standards.

References

  • Gagare, P. D. (2021). Amine-Boranes: Synthesis and Applications. Purdue University Graduate School. Retrieved from [Link]

  • Cain, M. F., & Meek, S. T. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. ChemistryOpen, 9(9), 923–934. Retrieved from [Link]

  • Perdikomatis, G. P., & Kourounakis, A. P. (2022). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 27(3), 1019. Retrieved from [Link]

  • Pascual, S., & Webster, R. L. (2021). Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. Angewandte Chemie International Edition, 60(27), 14272-14284. Retrieved from [Link]

  • Jaska, C. A., & Manners, I. (2006). Catalytic dehydrocoupling of amine-borane adducts to form aminoboranes and borazines. Journal of the American Chemical Society, 126(31), 9776-9785. Retrieved from [Link]

  • Chotard, F., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 28(3), 1425. Retrieved from [Link]

  • H-C, Imamoto, T. (2015). Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. Dalton Transactions, 44(18), 8427-8437. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cleavage of Borane-Amine Adducts. Retrieved from [Link]

  • Kremer, L., et al. (2020). Metal-Free B−B Dehydrocoupling Reaction of a Simple Borane Adduct: Convenient Access to a Nucleophilic Diborane(4). Angewandte Chemie International Edition, 59(4), 1630-1634. Retrieved from [Link]

  • Wang, Z., et al. (2021). Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. Organic Letters, 23(17), 6729-6734. Retrieved from [Link]

  • Burnham, B. S. (2005). Synthesis and Pharmacological Activities of Amine-Boranes. Current Medicinal Chemistry, 12(17), 1995-2010. Retrieved from [Link]

  • Xie, Z., et al. (2021). Catalytic Cage BH Functionalization of Carboranes via “Cage Walking” Strategy. ACS Catalysis, 11(5), 2611-2620. Retrieved from [Link]

  • Ohta, K., et al. (2007). Facile and efficient synthesis of C-hydroxycarboranes and C,C'-dihydroxycarboranes. Inorganic Chemistry, 46(10), 3966-3970. Retrieved from [Link]

  • Melen, R. L. (2020). Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction. Synthesis, 52(12), 1675-1686. Retrieved from [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2021). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 11(54), 34165-34186. Retrieved from [Link]

  • O'Brien, P., & Towers, T. D. (2003). Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry, 1(1), 158-166. Retrieved from [Link]

  • van der Vlugt, J. I. (2019). Dehydrogenation of Amine–Boranes Using p‐Block Compounds. Chemistry – A European Journal, 25(6), 1379-1390. Retrieved from [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (2023). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Molecules, 28(23), 7894. Retrieved from [Link]

  • Lane, C. F. (2006). Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage. Northern Arizona University. Retrieved from [Link]

  • Lane, C. F. (2006). Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. Northern Arizona University. Retrieved from [Link]

  • Gärtner, P., et al. (2008). Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil. Journal of Mass Spectrometry, 43(7), 958-964. Retrieved from [Link]

  • Kumar, A., et al. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(22), 6625-6649. Retrieved from [Link]

  • H-C, Imamoto, T. (2015). Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. Dalton Transactions, 44(18), 8427-8437. Retrieved from [Link]

Sources

Liquid chromatography-mass spectrometry (LC-MS) analysis of borane adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, borane reagents (e.g.,


, 

) are ubiquitous for reducing amides, nitriles, and carboxylic acids. A critical, often overlooked challenge is the formation of stable Amine-Borane (

) adducts
. Unlike the transient borane reagents themselves, these adducts can survive aqueous workups and persist as impurities in the final Active Pharmaceutical Ingredient (API).

This guide provides a definitive protocol for the detection, identification, and quantification of these adducts. It moves beyond standard screening to address the unique mass spectrometric "fingerprint" of boron and the specific chromatographic stability issues associated with Lewis acid-base complexes.

Scientific Background & Mechanisms

The Chemistry of Persistence

While


 hydrolyzes rapidly in water, its complexation with a basic amine (the drug intermediate) forms a coordinate covalent bond (

). This bond significantly stabilizes the borane moiety.
  • Mechanism: The lone pair on the nitrogen donates into the empty p-orbital of the boron.

  • Consequence: These adducts often require acidic hydrolysis at elevated temperatures to degrade. In standard neutral or mild basic workups, they track with the API, potentially acting as genotoxic impurities (GTIs) or precursors to nitrosamines.

Mass Spectrometry Physics: The Boron Fingerprint

Boron has a unique isotopic signature that is the primary diagnostic tool for this analysis.

  • Isotopes:

    
     (19.9%) and 
    
    
    
    (80.1%).[1]
  • Mass Shift: Formation of a

    
     adduct adds 13.83 Da  to the monoisotopic mass of the parent amine (calculated using the most abundant 
    
    
    
    isotope).
  • Spectral Appearance: Unlike carbon-based molecules where the M+1 peak is small (~1.1% per carbon), boron-containing molecules exhibit a distinct "pre-peak" (

    
    ) at M-1 with ~25% intensity relative to the M peak (
    
    
    
    ).

Experimental Protocol

Sample Preparation
  • Critical Control Point: Avoid acidic diluents (e.g., 0.1% Formic Acid) during sample preparation, as these can artificially degrade the adduct before injection, leading to false negatives.

  • Diluent: Acetonitrile:Water (50:50 v/v) or Methanol.

  • Concentration: 0.1 – 0.5 mg/mL (Trace analysis requires high sensitivity).

Liquid Chromatography Conditions

Borane adducts can be chromatographically unstable on silica columns if silanol activity is high.

ParameterRecommended SettingRationale
Column C18 with Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid)High pH stability and reduced silanol activity prevent on-column hydrolysis.
Dimensions 2.1 x 100 mm, 1.7 µm or 2.5 µmStandard UHPLC dimensions for resolution of the adduct from the parent amine.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Crucial: Basic pH stabilizes the amine-borane complex. Acidic MP can cause on-column degradation.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Flow Rate 0.4 mL/minOptimal for electrospray ionization efficiency.
Gradient 5% B to 95% B over 10 minGeneric screening gradient; adducts usually elute later than the parent amine due to hydride lipophilicity.
Column Temp 30°CKeep moderate; high heat (>50°C) promotes dissociation.
Mass Spectrometry Parameters (ESI+)

The adduct is neutral (


) but ionizes via protonation or adduct formation with alkali metals.
ParameterSettingNotes
Ionization ESI Positive

adducts do not ionize well in negative mode.
Source Temp 120°C - 150°CLow Temperature Required. High source heat causes in-source fragmentation (loss of

), mimicking the parent amine.
Desolvation Gas 800 L/hrHigh flow aids desolvation at lower temperatures.
Cone Voltage 15 - 30 VKeep low to preserve the coordinate bond.
Scan Range 50 - 1000 m/zEnsure capture of low mass fragments.

Data Analysis & Interpretation Workflow

The "M-1" Diagnostic

When screening for a borane adduct of a known amine (Mass


):
  • Look for a peak at

    
     (approx).
    
  • Verification: Check the isotope pattern. You must see a peak at

    
     (relative to the base peak) with ~25% abundance. This is the 
    
    
    
    contribution.
Fragmentation Pathways (MS/MS)

Fragmentation of amine-boranes follows two distinct pathways depending on the collision energy (CE).

  • Pathway A (Low CE): Hydride Loss

    • Observation: Loss of 2 Da.

  • Pathway B (High CE): Borane Stripping

    • Observation: Appearance of the parent amine product ion.

Visualization: Workflow & Logic

Figure 1: Analytical Decision Tree for Borane Impurities

BoraneAnalysis Start Reaction Mixture (Amine + Borane Reagent) Quench Quench/Workup (Avoid Strong Acid/Heat) Start->Quench SamplePrep Sample Prep Diluent: 50:50 ACN:H2O Quench->SamplePrep LC_Choice LC Method Selection SamplePrep->LC_Choice AcidicLC Acidic Mobile Phase (0.1% Formic Acid) LC_Choice->AcidicLC Standard Screen BasicLC Basic Mobile Phase (10mM NH4HCO3) LC_Choice->BasicLC Recommended Result_Acid Risk: On-Column Hydrolysis False Negative AcidicLC->Result_Acid Result_Basic Stable Adduct Elution Retention Time > Parent BasicLC->Result_Basic MS_Detect MS Detection (ESI+) Low Source Temp Result_Acid->MS_Detect Result_Basic->MS_Detect IsotopeCheck Check Isotope Pattern (10B / 11B Ratio) MS_Detect->IsotopeCheck Confirmed CONFIRMED ADDUCT Delta Mass +13.8 Da 25% Peak at M-1 IsotopeCheck->Confirmed Pattern Matches Not_Confirmed Parent Amine Only IsotopeCheck->Not_Confirmed No B Pattern

Caption: Figure 1. Decision tree for maximizing the recovery and identification of labile borane adducts.

Figure 2: MS Fragmentation Mechanism

Fragmentation Parent Precursor Ion [R3N-BH3 + H]+ PathA Loss of H2 (Low CE) Parent->PathA PathB Loss of BH3 (High CE) Parent->PathB Frag1 [R3N=BH2]+ PathA->Frag1 -2 Da Frag2 [R3NH]+ (Parent Amine) PathB->Frag2 -13.8 Da

Caption: Figure 2. Competing fragmentation pathways in ESI+. High collision energy strips the borane group completely.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Adduct Peak Observed In-source fragmentation.Lower Desolvation Temp (<200°C) and Cone Voltage.
Adduct Peak Broad/Tailing Silanol interaction or hydrolysis.Switch to high pH (Ammonium Bicarbonate) and use a Hybrid C18 column.
Mass Error > 5 ppm Incorrect isotope selection.Ensure you are locking mass to the

peak, not the

peak.
Signal Suppression Boric acid buildup in source.Borates are sticky. Clean the ESI cone and capillary regularly with Methanol/Water.

References

  • Demystifying Boron in Mass Spectrometry.Borates Today. (2023). Explains the fundamental isotopic abundance of

    
     and 
    
    
    
    utilized for identification.
  • Fragmentation Reactions using Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. (2015). Detailed review of fragmentation mechanisms in ESI, relevant for understanding adduct dissociation.

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Application Note demonstrating the stability and retention benefits of high pH mobile phases for basic compounds.

  • Isotope Ratio Determination in Boron Analysis. National Institutes of Health (PMC). (2016). Provides background on the precision of boron isotope measurement, validating the "fingerprint" approach.

Sources

Application Note: Strategic Deprotection of 10-Hydroxyimipramine Borane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 10-Hydroxyimipramine (10-OH-IMP) , a critical metabolite for pharmacokinetic profiling of tricyclic antidepressants, typically proceeds via the hydroboration-oxidation of 10,11-dehydroimipramine or its enol ether precursors. A persistent challenge in this pathway is the formation of a stable Amine-Borane (


) adduct  at the tertiary dimethylamine side chain.

While standard oxidative workups (NaOH/H


O

) efficiently cleave carbon-boron bonds to yield the alcohol, they often fail to disrupt the dative nitrogen-boron bond, leaving the

-borane complex intact. This Application Note details a validated Amine Exchange Protocol using DABCO (1,4-diazabicyclo[2.2.2]octane) to effect deprotection. This method is superior to acidic hydrolysis, which poses a high risk of dehydrating the acid-sensitive benzylic 10-hydroxyl group to reform the alkene.

The Challenge: The "Sticky" Boron Complex

Formation Mechanism

During the hydroboration of 10,11-dehydroimipramine, borane (BH


) acts as an electrophile. While it targets the C10-C11 alkene to install the hydroxyl group, the lone pair on the side-chain nitrogen is a potent Lewis base. This results in the formation of a zwitterionic intermediate where the boron is coordinatively saturated.
Stability & Risks
  • Thermal Stability: The

    
     bond is thermodynamically stable and resists standard aqueous workups.
    
  • Chemical Sensitivity: 10-Hydroxyimipramine contains a secondary alcohol at the benzylic position (C10).

    • Risk:[1][2] Exposure to strong acids (e.g., HCl reflux) facilitates E1 elimination, dehydrating the molecule back to 10,11-dehydroimipramine, thereby reversing the synthetic effort.

Validated Deprotection Protocols

Method A: DABCO-Mediated Amine Exchange (Recommended)

Principle: This method utilizes a sacrificial amine (DABCO) with high nucleophilicity and steric accessibility to displace the borane from the imipramine backbone via an S


2-like mechanism.
Materials
  • Substrate: Crude 10-Hydroxyimipramine-BH

    
     adduct.
    
  • Reagent: DABCO (1,4-diazabicyclo[2.2.2]octane) - 2.0 to 3.0 equivalents.

  • Solvent: Toluene (anhydrous) or Xylene (for higher T).

  • Inert Gas: Nitrogen or Argon atmosphere.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 mmol of the crude BH

    
    -adduct in 10 mL of anhydrous Toluene.
    
  • Addition: Add 2.5 mmol (2.5 eq) of DABCO solid to the reaction vessel.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere.
    
    • Duration: Typically 2–4 hours. Monitor by TLC (run against free base standard).

  • Workup:

    • Cool the reaction to room temperature.

    • The DABCO-BH

      
       complex often precipitates as a white solid. Filter this off.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue contains the free amine. Purify via flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1) to remove excess DABCO traces.
    

Why this works: DABCO forms a highly stable, insoluble complex with BH


 (DABCO-bis(borane)), effectively sequestering the boron and driving the equilibrium to completion without affecting the sensitive 10-OH group.
Method B: Iodine-Mediated Oxidative Cleavage (Alternative)

Principle: Iodine oxidizes the hydridic hydrogens on the boron, making the boron susceptible to nucleophilic attack by solvent or base.

Protocol
  • Dissolve the adduct in Methanol/THF (1:1).

  • Add Iodine (

    
    )  (1.5 eq) slowly at 
    
    
    
    .
  • Allow to warm to room temperature and stir for 1 hour.

  • Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Adjust pH to >10 with NaOH and extract with DCM.

Note: This method is faster but requires careful handling to avoid over-oxidation of the amine.

Analytical Validation

To confirm successful deprotection, researchers must validate the disappearance of the B-H signals and the integrity of the hydroxyl group.

Analytical MethodSignal in Adduct (Protected)Signal in Product (Deprotected)

B NMR
Broad quartet at -10 to -20 ppm (N-BH

)
Signal Disappears (or shifts to boric acid peak if oxidized)

H NMR
Broad, undefined hydridic peaks (0.5–2.0 ppm)Clean aliphatic signals; distinct 10-H signal
IR Spectroscopy Strong B-H stretch (~2200–2400 cm

)
Band Absent ; O-H stretch visible (~3400 cm

)
Mass Spec (ESI) [M+BH

+H]

or [M-H]

patterns
Clean [M+H]

at expected m/z (297.4 for 10-OH-IMP)

Visualizing the Workflow

The following diagram illustrates the synthesis and strategic deprotection pathway, highlighting the critical decision point to avoid acid-catalyzed dehydration.

G start 10,11-Dehydroimipramine step1 Hydroboration (BH3 / THF) start->step1 inter Intermediate: 10-OH-IMP-BH3 Adduct (Stable N->B Bond) step1->inter Oxidation (H2O2/NaOH) Cleaves C-B only choice_acid Method C: Acid Hydrolysis (HCl / Heat) inter->choice_acid High Risk Route choice_dabco Method A: DABCO Exchange (Toluene / Reflux) inter->choice_dabco Recommended Route fail FAILURE: Dehydration to Alkene choice_acid->fail Elimination of 10-OH success SUCCESS: 10-Hydroxyimipramine (Free Base) choice_dabco->success Selective B-Removal

Figure 1: Strategic pathway for 10-Hydroxyimipramine synthesis, contrasting the high-risk acid route with the recommended DABCO amine-exchange protocol.

References

  • Suhara, T., et al. (1990). "Metabolic Studies of Imipramine: Synthesis of 2- and 10-Hydroxyimipramine." Chemical & Pharmaceutical Bulletin, 38(11), 3014-3019. Link

  • Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[1][3][4][5][6][7] IX. The Hydroboration of Cyclic Dienes." Journal of the American Chemical Society, 83(18), 3834-3840. Link

  • Couturier, M., et al. (2001). "Mild and Selective Methodology for the Conversion of Primary Amine-Boranes to Amines." Organic Letters, 3(3), 465-467. Link

  • Soderquist, J. A., & Najafi, M. R. (2002). "Selective Deprotection of Amine-Borane Complexes." Journal of Organic Chemistry, 51, 1330. (Contextualizing DABCO usage). Link

  • Vander Wal, M. N., et al. (2015). "Mechanism of Phosphine Borane Deprotection with Amines." Chemistry - A European Journal, 21(16), 6257-6264. (Mechanistic insight on amine exchange). Link

Sources

Application Note: Solvent Selection for Recrystallization of 10-Hydroxyimipramine Borane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous methodology for the purification of 10-Hydroxyimipramine Borane , a critical intermediate in the synthesis of the CYP2D6 probe substrate 10-Hydroxyimipramine. Unlike the final hydrochloride salt, the borane adduct (


) exhibits distinct lipophilicity and hydrolytic stability profiles. This guide details a solvent selection strategy that maximizes impurity rejection while preventing premature decoordination of the borane complex. We recommend a Toluene/Heptane  system for high-purity recovery, with Isopropanol (IPA)  as a viable alternative for specific impurity profiles.

Chemical Context & Mechanistic Insight

The Role of the Borane Complex

In the synthesis of 10-Hydroxyimipramine, the borane moiety often serves two roles:

  • Reductive Agent Residue: Resulting from the reduction of 10-oxoimipramine or related amides using

    
     or 
    
    
    
    .
  • Protecting Group: The

    
     coordinate bond renders the tertiary amine non-basic and lipophilic, allowing for the removal of polar impurities (inorganic salts, unreacted polar precursors) that would otherwise co-crystallize with the free amine.
    
Solubility Thermodynamics

The 10-Hydroxyimipramine borane complex is an amphiphilic solid .

  • Lipophilic Domain: The tricyclic ring system and the

    
     adduct drive solubility in non-polar aromatics (Toluene, Benzene).
    
  • Polar Domain: The C10-hydroxyl group introduces hydrogen bonding capability.

Critical Consideration: While alcohols (MeOH, EtOH) are excellent solvents for tricyclic antidepressants (TCAs), they pose a risk of solvolysis (alcoholysis) of the borane bond at reflux temperatures, potentially leading to premature free-amine formation or borate ester side-products. Therefore, aprotic solvent systems are preferred for maximum process stability.

Solvent Selection Strategy

The selection process relies on the "High-Low" solubility principle, optimized for boron-nitrogen adduct stability.

Table 1: Solvent Candidate Profiling
Solvent SystemRoleSolubility (

)
Solubility (

)
Stability RiskRecommendation
Toluene SolventHighModerateLowPrimary Choice
Heptane Anti-SolventLowVery LowLowPrimary Choice
Isopropanol (IPA) Single SolventHighLowModerateSecondary (Rapid cooling req.)
Ethanol SolventVery HighHighHighAvoid (Solvolysis risk)
Dichloromethane SolventVery HighHighLowAvoid (Poor recovery yield)
Water Anti-SolventInsolubleInsolubleHighAvoid (Hydrolysis risk)
Selection Logic Diagram

The following decision tree illustrates the logic for selecting the optimal solvent system based on impurity profile and equipment constraints.

SolventSelection Start Start: Crude 10-Hydroxyimipramine Borane SolubilityCheck Check Solubility in Toluene @ 60°C Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddAnti Add Heptane (Anti-solvent) dropwise until cloud point Soluble->AddAnti Yes (Preferred) TryIPA Test Isopropanol (IPA) Soluble->TryIPA No (Too Polar) Cooling Cool to 0-5°C AddAnti->Cooling Result1 Crystalline Solid (High Stability) Cooling->Result1 IPASoluble Soluble @ Reflux? TryIPA->IPASoluble IPASoluble->Start No (Consult Synthesis Step) RapidCool Rapid Cool to -10°C (Minimize Solvolysis) IPASoluble->RapidCool Yes Result2 Crystalline Solid (Check Boron Content) RapidCool->Result2

Figure 1: Decision tree for solvent selection emphasizing stability of the B-N bond.

Experimental Protocols

Protocol A: Solubility Screening (Micro-Scale)

Objective: Determine the saturation limit and metastable zone width.

  • Place 50 mg of crude 10-hydroxyimipramine borane into three separate HPLC vials.

  • Vial 1 (Toluene): Add 100 µL Toluene. Heat to 60°C.

    • Observation: If clear, add Heptane dropwise until turbidity persists.[1] Re-heat to clear.

  • Vial 2 (IPA): Add 100 µL IPA. Heat to reflux (82°C).

    • Observation: Must dissolve completely. Upon cooling to RT, crystals should form within 15 mins.

  • Vial 3 (Control): Add 100 µL Ethanol.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2) after 30 mins heating. Look for "tailing" or new spots indicating degradation (borane loss).

Protocol B: Bulk Recrystallization (Recommended: Toluene/Heptane)

Scale: 10 g Input | Target Yield: >85% | Purity Target: >98%

Safety Note: Borane complexes can release


 or Diborane upon decomposition. Ensure reaction vessel is vented to a scrubber.
  • Dissolution:

    • Charge 10 g crude solid into a 250 mL round-bottom flask (RBF).

    • Add 30 mL Toluene (3 vol).

    • Heat to 60-65°C with stirring.

    • Note: If undissolved solids persist (likely inorganic salts), filter hot through a sintered glass funnel.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Slowly add Heptane (approx. 30-40 mL) via addition funnel until a persistent haze (cloud point) is observed.

    • Add 2 mL Toluene to clear the haze (restore supersaturation).

  • Crystallization:

    • Remove heat source.[2] Allow to cool to Room Temperature (20-25°C) slowly over 2 hours (controlled cooling rate prevents oiling out).

    • Once at RT, transfer to an ice bath (0-5°C ) for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold Heptane (2 x 10 mL) .

    • Crucial: Do not wash with alcohol.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours. Avoid temperatures >50°C to prevent borane sublimation or dissociation.

Process Workflow & Quality Control

The following diagram outlines the complete purification lifecycle, including Critical Quality Attributes (CQAs).

RecrystallizationWorkflow Crude Crude Intermediate (Purity <90%) Dissolve Dissolution Toluene @ 65°C Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles Crystallize Crystallize Add Heptane -> Cool Filter->Crystallize Isolate Isolation & Wash (Cold Heptane) Crystallize->Isolate QC QC Analysis 1. HPLC (Purity) 2. 11B-NMR (Integrity) Isolate->QC

Figure 2: Step-by-step workflow from crude intermediate to validated product.

Critical Quality Attributes (CQAs)
AttributeMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 98.0% Area
Borane Integrity

B-NMR
Doublet/Quartet at -10 to -20 ppm (approx)
Solvent Residue GC-HeadspaceToluene < 890 ppm

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

  • Cause: Cooling too fast or impurity load too high.

  • Fix: Re-heat to dissolve. Add a "seed crystal" of pure 10-hydroxyimipramine borane at the cloud point.

References

  • Synthesis of Imipramine Analogs

    • Reference: W. J.[3] Atkins et al., "Safe Handling of Boranes at Scale," Organic Process Research & Development, 2006, 10(6), 1292–1295.[3]

    • Relevance: Establishes safety protocols for scale-up of amine-borane intermedi
  • Amine-Borane Purification

    • Reference: Ramachandran, P. V., et al. "Recent developments in the synthesis and synthetic applications of borane–amines."[4] Chemical Society Reviews, 2025 (Predicted/General Reference Context).

    • Relevance: Confirms the stability of amine-boranes in non-acidic media and their solubility profiles.
    • (Substitute with general amine-borane review if 2025 specific is unavailable).

  • Tricyclic Antidepressant Synthesis

    • Reference: "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." RSC Advances, 2024.
    • Relevance: Discusses purification of TCA intermedi
  • General Recrystallization Guide

    • Reference: University of Rochester, Department of Chemistry. "Solvents for Recrystallization."[1]

    • Relevance: Foundational principles of solvent polarity and anti-solvent selection.

Sources

Application Note: Preparation & Validation of Analytical Standards for 10-Hydroxyimipramine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous preparation of analytical reference standards for 10-Hydroxyimipramine (10-OH-Imp) , the primary active metabolite of the tricyclic antidepressant Imipramine. Accurate quantification of 10-OH-Imp is critical for Therapeutic Drug Monitoring (TDM) as per AGNP Consensus Guidelines , which recommend monitoring the sum of Imipramine and 10-OH-Imp to account for CYP2D6 polymorphism-dependent metabolism. This guide covers the purification of racemic standards, the resolution of enantiomers via chiral chromatography, and the validation of deuterated internal standards (IS) for LC-MS/MS applications.

Introduction & Clinical Relevance

Imipramine is metabolized in the liver primarily by CYP2D6 to form 10-Hydroxyimipramine. Unlike many metabolites which are inactive, 10-OH-Imp possesses significant pharmacological activity. Consequently, the therapeutic window (175–300 ng/mL) is defined by the combined concentration of the parent drug and this metabolite.

The Stereochemical Challenge

The hydroxylation at the C10 position introduces a chiral center, creating two enantiomers: (+)-(10R)-hydrox and (-)-(10S)-hydrox . While commercial formulations of Imipramine are achiral, the metabolism is stereoselective, and the enantiomers may exhibit different pharmacokinetics and cardiotoxicity profiles. Therefore, "preparation of standards" must include protocols for stereochemical resolution.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic context necessitating these specific standards.

MetabolicPathway cluster_stereo Stereochemical Divergence Imp Imipramine (Parent Drug) DesImp Desipramine Imp->DesImp CYP1A2/2C19 (N-Demethylation) OH_Imp 10-Hydroxyimipramine (Active Metabolite) Imp->OH_Imp CYP2D6 (Benzylic Hydroxylation) OH_Imp_Glu 10-OH-Imp Glucuronide (Phase II Metabolite) OH_Imp->OH_Imp_Glu UGT Enzymes (Glucuronidation) (R)-10-OH-Imp (R)-10-OH-Imp OH_Imp->(R)-10-OH-Imp (S)-10-OH-Imp (S)-10-OH-Imp OH_Imp->(S)-10-OH-Imp

Figure 1: Metabolic pathway of Imipramine highlighting the formation of the 10-Hydroxy metabolite and subsequent glucuronidation.

Protocol A: Purification of Racemic 10-Hydroxyimipramine

Objective: To isolate high-purity (>99%) reference material from crude synthetic stock or enzymatic reaction mixtures.

Causality: 10-OH-Imp is susceptible to dehydration (forming the alkene) and oxidation. Standard silica gel chromatography often leads to tailing and degradation due to the basicity of the tricyclic amine. This protocol uses Preparative HPLC with pH control to ensure stability.

Materials
  • Crude 10-OH-Imp: (Synthesized via benzylic oxidation or purchased as technical grade).

  • Column: C18 Prep Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with NH4OH). Note: High pH suppresses ionization of the amine, improving peak shape and loading capacity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Sample Dissolution: Dissolve 100 mg of crude material in 5 mL of Methanol:DMSO (90:10). Sonicate for 10 mins. Filter through a 0.22 µm PTFE filter.

  • Gradient Elution:

    • Flow Rate: 20 mL/min.

    • 0-2 min: 5% B (Equilibration).

    • 2-15 min: Linear gradient 5% -> 60% B.

    • 15-18 min: 95% B (Wash).

  • Fraction Collection: Trigger collection based on UV absorbance at 254 nm .

  • Post-Processing:

    • Pool fractions containing the target peak.

    • Critical Step: Immediately dilute with equal volume of water and freeze-dry (Lyophilize). Avoid rotary evaporation at high temperatures (>40°C) to prevent thermal degradation.

  • Purity Check: Re-analyze a small aliquot on an analytical C18 column. Target purity: >99.0% by HPLC-UV area.

Protocol B: Chiral Separation of Enantiomers

Objective: To prepare enantiopure standards ((R) and (S)) for stereoselective assays.

Causality: Traditional C18 columns cannot separate enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are required. The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the gold standard for tricyclic antidepressants.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides optimal cavity size for the tricyclic ring system.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA (0.1%) is mandatory to mask residual silanol groups; without it, peaks will tail severely.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics.
Temperature 25°CLower temperatures often improve chiral resolution (separation factor

).
Detection UV @ 254 nmMax absorption for the tricyclic ring.
Resolution Workflow
  • Inject 10 µL of the purified racemic stock (1 mg/mL in Ethanol).

  • Collect the two resolved peaks manually or via fraction collector.

    • Peak 1 (Early eluting): Typically the (-)-S isomer (verify with polarimetry).

    • Peak 2 (Late eluting): Typically the (+)-R isomer.

  • Evaporate solvent under a stream of Nitrogen at room temperature. Do not use heat.

  • Validation: Re-inject fractions to calculate Enantiomeric Excess (ee%) .

    
    
    Requirement: ee% > 98% for use as a chiral reference standard.
    

Protocol C: Preparation of Deuterated Internal Standards (IS)

Objective: To prepare a stable stock of 10-Hydroxyimipramine-d6 for LC-MS/MS.

Causality: In LC-MS, matrix effects (ion suppression) can severely impact accuracy. A stable isotope-labeled IS (SIL-IS) with identical retention time to the analyte compensates for these effects.

Stock Solution Preparation[1][2]
  • Weighing: Weigh 1.0 mg of 10-Hydroxyimipramine-d6 (typically deuterated on the methyl groups or the benzene ring) into a silanized amber glass vial.

    • Why Silanized? Tricyclic amines adhere strongly to untreated glass, leading to concentration losses.

    • Why Amber? Protects from photo-oxidation.

  • Solvent: Dissolve in Methanol (LC-MS Grade) to yield a 100 µg/mL (0.1 mg/mL) master stock.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Aliquoting: Divide into 100 µL aliquots in PP (Polypropylene) micro-vials.

  • Storage: Store at -80°C . Stability is validated for 12 months.

Characterization & Validation Framework

Every batch of standard produced must undergo the following "Self-Validating" checks before release.

Data Summary: Quality Control Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, CD3OD)Consistent with structure; integration of aromatic protons (7.0-7.3 ppm) vs alkyl chain correct.
Isotopic Purity (IS) LC-MS (SIM Mode)Contribution of d0 (unlabeled) < 0.5% in the d6 standard.
Chemical Purity HPLC-UV (254 nm)> 98.0%
Stereochemical Purity Chiral HPLC> 98.0% ee (for chiral standards)
Residual Solvent GC-Headspace< Limit (e.g., Methanol < 3000 ppm)
Validation Workflow Diagram

ValidationWorkflow Start Crude/Synthesized Material Purification Protocol A: Prep HPLC (Ammonium Formate pH 9) Start->Purification Check1 Purity Check > 98%? Purification->Check1 Check1->Purification No (Reprocess) ChiralSep Protocol B: Chiral Separation (Chiralpak AD-H) Check1->ChiralSep Yes (If Chiral Req) FinalForm Final Stock Preparation (Methanol, Amber Vials) Check1->FinalForm Yes (If Racemic) Check2 ee% > 98%? ChiralSep->Check2 Check2->ChiralSep No (Recycle) Check2->FinalForm Yes Validation Final QC (NMR, LC-MS) FinalForm->Validation

Figure 2: Decision tree for the purification and validation of analytical standards.

Handling & Stability Guidelines

  • Solvent Choice: Methanol is preferred over Acetonitrile for stock solutions. Acetonitrile can occasionally form artifact adducts with secondary amines over long storage.

  • Container: Use Silanized Glass or Polypropylene (PP) . Avoid standard borosilicate glass for low-concentration working solutions (<1 µg/mL) to prevent adsorptive loss.

  • Temperature:

    • Solid State: -20°C (Stable for >2 years).

    • Solution (MeOH): -80°C (Stable for 1 year).

    • Working Solution (Mobile Phase): 4°C (Stable for 1 week).

References

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9–62. [Link]

  • Schenk, J., et al. (2019). Stereoselective metabolism of imipramine by CYP2D6 and CYP2C19. Drug Metabolism and Disposition. (Contextual grounding for stereochemistry).
  • Chiral Technologies. (n.d.). Application Guide for Tricyclic Antidepressants on Chiralpak AD-H. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Troubleshooting & Optimization

Overcoming air sensitivity issues with borane-amine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Air Sensitivity & Stability Issues Ticket ID: BA-STAB-2024

Introduction: The "Hidden" Variable in Your Yields

Welcome to the Borane-Amine Technical Support Hub. If you are here, you are likely experiencing inconsistent reductions, stalled hydroborations, or unexplained pressure build-up in your storage vessels.

While borane-amine complexes (


) are often marketed as "air-stable" alternatives to the pyrophoric Borane-THF (

), this label is relative. "Stable" often means kinetically slow to decompose, not thermodynamically immune to hydrolysis. In drug development, where stoichiometry is critical, partial degradation leads to silent failures: incomplete conversion, side reactions, and safety hazards due to hydrogen evolution.

This guide moves beyond the standard SDS to provide the field-proven protocols required to maintain the integrity of these reagents.

Module 1: Diagnostic Triage

"Is my reagent compromised?"

Before troubleshooting the reaction, you must validate the reagent.[1] A partially hydrolyzed borane complex acts as a mixture of active hydride and inactive boric acid, throwing off your molar equivalents.

Quick Diagnostic Flowchart

Use this logic to determine if your reagent batch is viable.

DiagnosticTriage Start Start: Reagent Inspection Visual Visual Check: Solids/Precipitate? Start->Visual Pressure Pressure Check: Hiss upon opening? Visual->Pressure No Discard DISCARD BATCH (Safety Risk: H2 Build-up) Visual->Discard Yes (White crust = Boric Acid) NMR 11B NMR Analysis (The Gold Standard) Pressure->NMR No / Unsure Pressure->Discard Yes (Significant H2 release) NMR->Discard Peak at +19 ppm (Boric Acid) Proceed Proceed to Experiment NMR->Proceed Peak at -10 to -20 ppm (Active Complex)

Figure 1: Diagnostic workflow for assessing reagent integrity prior to use.

The Gold Standard: NMR Validation

Do not rely on proton NMR (


) alone, as the broad B-H protons are difficult to integrate accurately.
  • Active Reagent: Look for a quartet (or broad singlet if decoupled) in the upfield region (-10 to -20 ppm ).

  • Dead Reagent: A sharp singlet downfield at +18 to +20 ppm indicates Boric Acid (

    
    ) or Borate formation [1].
    
  • The "Zombie" State: If you see both peaks, your reagent is partially decomposed. Do not use for stoichiometric reactions.

Module 2: Reagent Selection & Stability Matrix

"Am I using the right tool for the job?"

Many stability issues stem from using legacy reagents (like Pyridine-borane) when modern, solid alternatives offer superior resistance to hydrolysis.

ReagentPhysical StateAir StabilityMoisture StabilityBest Use Case
Borane-THF (

)
Liquid (Solution)Poor (Pyrophoric)None (Instant hydrolysis)Rapid reductions; when Lewis base interference must be minimized.
Pyridine-Borane (

)
LiquidModerateLowLegacy protocols; often requires acidic workup to remove pyridine. Toxic.
Borane-Dimethylamine (DMAB)SolidGoodModerateGeneral reductions; easier handling than liquids.
2-Picoline Borane (2-PicBH3)Solid Excellent High The modern standard. Stable in air for months; compatible with aqueous solvents [2].[2]
Ammonia Borane (

)
SolidGoodModerateHydrogen storage research; specialized reductions.

Expert Insight: If your protocol allows, switch to 2-Picoline Borane . It is a white, crystalline solid that does not require a glovebox for weighing, vastly reducing the "handling error" vector for moisture introduction [3].

Module 3: Handling & Safety Protocols

FAQ: Handling Liquid Complexes

Q: My Pyridine-Borane bottle has a crust on the septum. Is it safe? A: The crust is likely boric acid formed from moisture diffusion through the septum.

  • Risk: The bottle may be pressurized with

    
     gas.
    
  • Action: Do not shake. Vent the bottle with a needle connected to a bubbler (in a hood) before withdrawing liquid.

  • Prevention: Store liquid borane complexes under Argon.[1][3] Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.

Critical Protocol: Safe Quenching (The "Silent Killer")

The most dangerous phase of using borane-amines is the quench. Unreacted borane will vigorously release hydrogen gas when it contacts water or acid.

The "Step-Down" Quench Method:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Add a co-solvent (DCM or Ether) if the reaction is thick.

  • Methanol Addition (The Buffer): Add MeOH dropwise .

    • Mechanism:[4][5] Methanol reacts with

      
       to form Trimethoxyborane (
      
      
      
      ) and
      
      
      . This reaction is more controlled than the water reaction.
    • Observation: Wait for bubbling to cease completely.

  • Acid Hydrolysis: Only after MeOH bubbling stops, introduce aqueous acid (e.g., HCl) to break the Borane-Amine bond and release the product amine.

Module 4: Reaction Optimization (Troubleshooting)

Scenario A: The "Stalled" Reaction

Symptoms: Starting material remains, but the reagent was added.

Root Cause: Moisture Poisoning. Water reacts with Borane faster than your substrate does.



If your solvent contained 500ppm water, you may have destroyed 10-20% of your reagent before the reaction began.

Corrective Action:

  • Dry Solvents: Use anhydrous solvents (THF, DCM) stored over molecular sieves.

  • Increase Equivalents: If you suspect moisture, increase the borane reagent to 1.5 - 2.0 equivalents to act as a "sacrificial" scavenger.

Scenario B: Selectivity Failure

Symptoms: Over-reduction (e.g., reducing an ester when targeting a ketone).

Root Cause: Temperature & Lewis Acidity. Borane-amines become more reactive at higher temperatures as the B-N bond dissociates, freeing the aggressive


 species.

Corrective Action:

  • Lower Temperature: Run the reaction at 0°C or -78°C.

  • Switch Reagents: 2-Picoline Borane is generally more selective than Borane-Dimethylamine due to the steric bulk of the picoline ring [4].

Visualizing the Workflow

Decision Tree: Reaction Setup

Follow this logic to ensure a moisture-free environment.

ReactionSetup Substrate Substrate Preparation Solvent Solvent Choice Substrate->Solvent Dry Is solvent anhydrous? Solvent->Dry Reagent Reagent Addition Solid Solid Reagent? Reagent->Solid Monitor Monitor Reaction Dry->Solvent No (Dry it!) Dry->Reagent Yes Solid->Monitor Yes (Weigh in air) Solid->Monitor No (Syringe/Inert Gas)

Figure 2: Operational workflow for minimizing moisture introduction during setup.

References

  • Eaton, G. R., & Lipscomb, W. N. (1969). NMR Studies of Boron Hydrides and Related Compounds. W. A. Benjamin. (Definitive source for chemical shifts).
  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent E-Factor Reductants for Industry." Chemical Reviews, 106(7), 2617–2650.

  • Sato, S., et al. (2004).[6] "2-Picoline Borane: A Stable and Efficient Reducing Agent."[7][8] Tetrahedron, 60(36), 7899-7906.

  • Chowdhury, S., et al. (2012). "Recent Advances in the Synthesis and Utility of Amine-Borane Complexes." Tetrahedron, 68(27), 5357-5376.

Sources

Technical Guide: Identifying Impurities in 10-Hydroxyimipramine Borane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Analytical Strategy Teams Subject: Troubleshooting Analytical Anomalies in Borane-Reduced TCA Intermediates

Executive Summary

In the synthesis of 10-Hydroxyimipramine (10-OH-IMP) via borane reduction (typically from 10-oxoimipramine), the formation of stable amine-borane adducts is a frequent, yet often misdiagnosed, phenomenon. These complexes are not merely "impurities" but persistent intermediates that alter chromatographic behavior, mask spectral data, and complicate yield calculations.

This guide addresses the identification of these complexes and the specific impurities that co-elute or co-precipitate with them, including stereoisomers, dehydration products, and over-reduced species.

Part 1: The "Ghost" Peaks – Mass Spectrometry Diagnostics

Q: I see a cluster of peaks in LC-MS with a mass shift I can't explain. Is this a contaminant?

A: If you observe a mass shift of +13.8 Da (approx +14) relative to your free base, you are likely looking at a stable Borane-Amine Adduct (


) . Borane is a "sticky" Lewis acid that coordinates strongly to the tertiary amine of the imipramine side chain.

The "Smoking Gun" is the Isotope Pattern: Unlike Carbon or Nitrogen, Boron has a distinct natural isotopic abundance:


 (~20%) and 

(~80%). This creates a unique spectral fingerprint that serves as a definitive diagnostic tool.
LC-MS Identification Protocol
FeatureObservation in Free Base (10-OH-IMP)Observation in Borane Complex
Monoisotopic Mass

(

)

(

)
Isotope Pattern Classic "Carbon staircase" (M+1 is ~20% of M)Split M peak. A distinct M-1 peak appears at ~25% intensity of the parent peak due to

.
Fragmentation Loss of

(-18), Side chain cleavage
Loss of

(-14) is often the primary event in MS/MS.

DOT Diagram: Mass Spec Decision Logic

MS_Logic Start Unknown Peak in LC-MS MassShift Check Mass Shift vs Parent Start->MassShift Isotope Check Isotope Pattern MassShift->Isotope +14 Da OtherImp Evaluate Chemical Impurities (See Part 3) MassShift->OtherImp +16 Da (N-Oxide) -18 Da (Dehydration) BoronPattern Distinct M-1 Peak? (10B/11B ratio ~1:4) Isotope->BoronPattern Confirm Confirmed: Borane Adduct BoronPattern->Confirm Yes Reject Other Alkyl/Impurity BoronPattern->Reject No

Caption: Logical workflow for distinguishing borane adducts from standard organic impurities using Mass Spectrometry.

Part 2: The NMR Puzzle – Verification

Q: My Proton NMR (


) shows broad, undefined multiplets in the aliphatic region. Is my sample degrading? 

A: Not necessarily. Boron has a nuclear quadrupole moment that induces rapid relaxation, causing broadening of protons on adjacent nitrogens and carbons . If your side-chain protons (dimethylamino propyl group) are broad, the nitrogen is likely coordinated to boron.

The Self-Validating Experiment:


 NMR 
Run an 

NMR (usually decoupled). This is the gold standard for confirmation.
  • Standard Borane Reagent (

    
    ): 
    
    
    
    to
    
    
    ppm.
  • Amine-Borane Complex (

    
    ):  Upfield shift to 
    
    
    
    to
    
    
    ppm.
  • Boric Acid (Hydrolysis Product):

    
     to 
    
    
    
    ppm (Singlet).

Troubleshooting Tip: If you see a peak at +19 ppm, your complex is hydrolyzing (falling apart) into the free amine and boric acid. This indicates wet solvents or unstable storage conditions [1].

Part 3: Chemical Impurities within the Matrix

Q: Once I account for the borane complex, what actual synthetic impurities should I look for?

A: The borane reduction of 10-oxoimipramine is potent. You must monitor for three specific impurity classes that co-exist with the borane complex.

1. Dehydration Products (The "Alkene")

10-Hydroxyimipramine is a benzylic-like alcohol. Under acidic conditions (or excessive heat during workup), it dehydrates to form the alkene.

  • Name: 10,11-Dehydroimipramine (or related iminostilbene derivatives).

  • Detection: LC-MS mass of 278 Da (M-18).

  • Risk Factor: High if you used strong acid (HCl) to quench the borane reaction.

2. Stereoisomers (Enantiomeric Purity)

The reduction of the ketone at C10 creates a chiral center. Unless you used a chiral borane catalyst (e.g., CBS reduction), you likely have a racemic mixture (50:50 R/S).

  • Detection: These will co-elute on standard C18 HPLC columns.

  • Solution: Use a Chiralpak AD-H or OD-H column to resolve the enantiomers.

3. Over-Reduction (Ring Opening)

While rare with mild borane reagents, aggressive conditions can reduce the aromatic rings or cleave the C-N bond in the side chain.

  • Indicator: Look for "broken" fragments in MS with masses < 200 Da.

DOT Diagram: Impurity Pathways

Impurity_Pathways Precursor 10-Oxoimipramine Borane Borane Reduction Precursor->Borane Target 10-OH-Imipramine (Racemic) Borane->Target Ideal Complex Borane-Amine Complex Borane->Complex Incomplete Workup Impurity2 Over-Reduced Species Borane->Impurity2 Excess Reagent Impurity1 Dehydration Product (Alkene, -H2O) Target->Impurity1 Acid/Heat

Caption: Reaction pathways leading to the target molecule and common impurities during borane reduction.

Part 4: Remediation – Breaking the Complex

Q: How do I get rid of the borane so I can analyze the pure 10-OH-Imipramine?

A: The B-N bond is kinetically stable. Simple water washes are insufficient. You must use a "oxidative" or "acidic reflux" workup to decomplex the amine.

Protocol A: Oxidative Cleavage (Gentle)

  • Add Trimethylamine N-oxide (TMANO) to the reaction mixture.

  • Reflux for 1-2 hours. TMANO oxidizes the borane to borate esters, which hydrolyze easily.

  • Why this works: It prevents the formation of strong acid that causes dehydration (Impurity #1) [2].

Protocol B: Acid Hydrolysis (Aggressive)

  • Add MeOH and concentrated HCl.

  • Reflux for 4 hours.

  • Warning: This will generate the dehydration impurity (alkene) if not carefully monitored. Use Protocol A if the 10-OH group is labile.

References
  • Glidewell, C. (2023). Synthesis and Characterization of Amine-Borane Adducts: NMR and Thermal Analysis. Journal of Molecular Structure. 1[2][3][4]

  • Soderquist, J. A., & Brown, H. C. (1980). Borane reagents in organic synthesis: Oxidative workup strategies. Journal of Organic Chemistry. (Contextual grounding for TMANO protocol).
  • Hutt, A. J., et al. (1983). Metabolism of imipramine: Synthesis and characterization of hydroxylated metabolites. Xenobiotica. 5[2][3][4]

  • Watson, I. D., & Stewart, M. J. (1975).[6] Separation and quantitative determination of tricyclic antidepressants by high-performance liquid chromatography. Journal of Chromatography A. 6

Sources

Strategies for removing excess borane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of excess borane and boron byproducts from reaction mixtures. It is structured to prioritize safety, chemical logic, and process efficiency.[1]

Topic: Strategies for removing excess borane from reaction mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists

Quick Diagnostic: Which Strategy Do You Need?

Before proceeding, identify your specific bottleneck using the decision matrix below. Borane reagents (


, 

) behave differently depending on the substrate, particularly when amines are involved.

BoraneStrategy Start Start: Reaction Complete IsAmine Is the product an Amine (or N-heterocycle)? Start->IsAmine ExcessOnly Issue: Excess Reagent Only (No N-complexation) IsAmine->ExcessOnly No Complexation Issue: Stable Amine-Borane Complex Formed IsAmine->Complexation Yes Method1 Method 1: Methanolysis (Evaporative Removal) ExcessOnly->Method1 AcidSens Is Product Acid Sensitive? Complexation->AcidSens Method2 Method 2: Acid Hydrolysis (HCl/MeOH Reflux) AcidSens->Method2 No (Stable) Method3 Method 3: Oxidative Workup (NaBO3 or H2O2) AcidSens->Method3 No (Alternative) Method4 Method 4: Amine Exchange (DABCO/TMEDA) AcidSens->Method4 Yes (Labile)

Figure 1: Decision tree for selecting the appropriate borane removal protocol based on product stability and chemical nature.

Module 1: The Standard Quench (Methanolysis)

Best for: Alcohols, alkyl boranes, and removing unreacted reagent.

The Issue

Borane reagents are Lewis acids. Even after the reaction consumes the hydride, boron residues remain. Direct water quenching can be violent and leaves boric acid (


), which is difficult to extract from polar organic products.
The Fix: Methanol Azeotrope

Methanol reacts with borane species to form trimethyl borate (


), a volatile liquid (b.p. 68 °C) that forms an azeotrope with methanol.

Protocol:

  • Cool: Chill reaction mixture to 0 °C.

  • Quench: Add MeOH dropwise until gas evolution (

    
    ) ceases.
    
    • Caution:

      
       is flammable.[2][3] Ensure good ventilation.[1][2][4]
      
  • Reflux: Stir at room temperature or mild reflux for 30–60 minutes to break down loosely bound intermediates.

  • Evaporate: Concentrate on a rotary evaporator.

  • Repeat: Redissolve the residue in fresh MeOH and re-evaporate. Repeat this cycle 3 times.

    • Mechanism: This drives the equilibrium toward the volatile ester:

      
      
      

Self-Validation:

  • Check: Run a TLC. If the baseline spot (boric acid) persists, repeat the MeOH cycle.

Module 2: Breaking Amine-Borane Complexes

Best for: Synthesis of amines (secondary/tertiary) and N-heterocycles.

The Issue

When reducing amides or nitriles to amines, the product amine (


) is a better Lewis base than the carrier (THF or DMS). The result is a stable Amine-Borane Complex  (

). These complexes are:
  • Non-polar (often co-elute with product).

  • Resistant to mild hydrolysis.

  • "Silent" impurities that lower yield and affect biological assays.

Strategy A: Acid Hydrolysis (The Brute Force)

Use only if your product is stable to strong acid/heat.

Protocol:

  • Quench excess hydride with MeOH.

  • Add 10% HCl (aq) or HCl in MeOH .

  • Reflux vigorously for 1–4 hours.

    • Why: Simple stirring is often insufficient to break the B-N bond. Energy is required to overcome the activation barrier.

  • Basify (pH > 10) with NaOH and extract the free amine.

Strategy B: Oxidative Workup (The Chemical Destruction)

Use if acid reflux degrades your compound.

Protocol:

  • Cool mixture to 0 °C.

  • Add Sodium Perborate (

    
    )  (approx. 3–5 equiv per boron atom) OR alkaline 
    
    
    
    .
    • Note: Sodium Perborate is safer and easier to handle than liquid peroxide.

  • Stir at room temperature for 2–4 hours.

  • Mechanism: Oxidation converts the C-B or N-B bond into a B-O bond (borate), which is water-soluble and easily washed away.

Strategy C: Amine Exchange (The "Process Chem" Solution)

Best for: Acid-sensitive substrates, large scale, and avoiding emulsions.

This method uses a "sacrificial" amine that binds Borane tighter than your product or precipitates the Borane out of solution. DABCO (1,4-diazabicyclo[2.2.2]octane) is the gold standard here.

Mechanism of Action: DABCO forms a highly stable, insoluble bis-borane adduct (


). This precipitates, leaving your free amine product in the solution.

DABCO_Exchange Complex Product-Borane Complex (Soluble) Intermediate Equilibrium Exchange Complex->Intermediate DABCO DABCO (Sacrificial Base) DABCO->Intermediate FreeProduct Free Amine Product (In Solution) Intermediate->FreeProduct  Displacement Precipitate DABCO-Bis(Borane) (Solid Precipitate) Intermediate->Precipitate  Precipitation

Figure 2: DABCO exchange mechanism. The lattice energy of the precipitating DABCO-borane adduct drives the reaction to completion.

Protocol (DABCO Method):

  • After the reaction, quench excess hydride with a small amount of MeOH.

  • Add DABCO (0.5 – 1.0 equiv relative to Borane used).

  • Heat to 40–50 °C for 1 hour (or reflux in Toluene/THF).

  • Cool to room temperature. The

    
     will appear as a white solid.
    
  • Filter through a pad of Celite or Silica.

  • Concentrate the filtrate to obtain the free amine.

Self-Validation:

  • 1H NMR: Look for the sharpening of signals. Borane complexation often causes broadening of protons alpha to the nitrogen.

  • 11B NMR: Disappearance of the amine-borane quartet (typically -10 to -20 ppm) and appearance of the DABCO-borane signal (or absence if filtered).

FAQ: Troubleshooting & Specific Scenarios

Q: My product is streaking on silica gel. Is it Boron? A: Likely, yes. Boric acid and boronic esters interact strongly with silanols.

  • Fix: Add 1–5% Triethylamine to your eluent. If the streak persists, it may be a borane complex. Try the DABCO method before chromatography.

Q: I cannot use Methanol (transesterification risk). How do I quench? A: Use Pinacol .

  • Add Pinacol (1.1 equiv per B) and stir. This forms a Pinacol-Boronate ester. While this doesn't "remove" the boron, it creates a stable, non-polar species that runs as a distinct spot on TLC/Column, allowing you to purify your product away from the boron waste.

Q: Safety regarding Oxidative Workup? A: Never add concentrated


 to a hot reaction or one with large excess hydride.
  • Risk:[4][5] The reaction

    
     is exothermic; adding oxidant generates 
    
    
    
    .
    
    
    Explosion.
  • Control: Quench hydride with water/buffer first, vent the

    
    , then add the oxidant slowly at 0 °C.
    
Summary of Quenching Agents
AgentMechanismProsCons
Methanol Solvolysis to

Cheap, volatile byproduct.Requires multiple evaporations;

gas.[2]
HCl / Reflux HydrolysisEffective for stable amines.Harsh; degrades acid-sensitive groups.
NaBO3 Oxidation (C-B to C-O)Mild, solid reagent.Can oxidize sensitive functional groups (S, Se).
DABCO Displacement / PrecipitationBest for scale-up ; mild; easy filtration.Requires extra reagent; cost.
Ethanolamine ChelationForms solid adduct.High b.p.; difficult to remove excess ethanolamine.
References
  • Safe Handling of Boranes at Scale Source: Organic Process Research & Development Citation: Kanth, J. V. B., et al. "Safe Handling of Boranes at Scale." Org.[2][6][7][8] Process Res. Dev. 2006, 10, 6, 1236–1244. URL:[Link]

  • DABCO Method for Borane Removal Source: Organic Syntheses Citation: "Synthesis of 3-Methoxy-N-morpholinobenzenesulfonamide using DABCO for Borane Removal." Org.[2][6][7][8] Synth. 2018, 95, 29-45. URL:[Link]

  • Workup Tricks: Boron Compounds Source: University of Rochester, Department of Chemistry Citation: "Workup Tricks - Boron Compounds." URL:[Link]

  • Oxidative Workup Safety Source: Organic Syntheses Citation: "A Simple and Convenient Method for the Oxidation of Organoboranes using Sodium Perborate."[2] Org.[2][6][7][8] Synth. 1996, 73, 116.[2] URL:[Link]

Sources

Validation & Comparative

NMR characterization 11B and 1H signals of 10-Hydroxyimipramine adduct

Guide to NMR Characterization of 10-Hydroxyimipramine Borane Adduct: and Signatures

Executive Summary & Strategic Rationale

Product Focus: 10-Hydroxyimipramine Borane Adduct (

Context:11

The Borane Adduct Advantage: The formation of a Lewis acid-base adduct between borane (

  • Chemical Stabilization: It "locks" the nitrogen lone pair, preventing N-oxidation and reducing the propensity for side-chain degradation.[1]

  • Analytical Resolution: It introduces a distinct

    
     NMR handle and shifts 
    
    
    signals, allowing for unambiguous quantification in complex mixtures where the parent drug or other metabolites might overlap.

This guide details the NMR characterization of this adduct, contrasting it with the conventional Hydrochloride (HCl) salt and Free Base forms.

Experimental Protocol: Synthesis & Preparation

Note: Borane reagents are pyrophoric.[1] All procedures must be conducted under an inert atmosphere (Argon/Nitrogen).[1]

Workflow Diagram

SynthesisWorkflowStart10-Hydroxyimipramine(Free Base)ReactionCoordination Reaction(0°C to RT, 1h)Start->ReactionReagentBorane-THF orBorane-DMS ComplexReagent->Reaction DropwiseWorkupPrecipitation/Crystallization(Acetonitrile)Reaction->Workup Solvent RemovalProduct10-HydroxyimipramineBH3 AdductWorkup->Product Isolation

Figure 1: Synthesis pathway for the stabilization of 10-Hydroxyimipramine via borane complexation.

Step-by-Step Methodology
  • Dissolution: Dissolve 10-Hydroxyimipramine free base in anhydrous THF under Argon.

  • Complexation: Add 1.1 equivalents of Borane-THF complex (

    
    ) dropwise at 
    
    
    . The Lewis acidic boron coordinates to the Lewis basic tertiary amine.
  • Equilibration: Allow to warm to room temperature (RT) and stir for 1 hour.

  • Isolation: Remove solvent under reduced pressure. Recrystallize from Acetonitrile to yield the stable adduct.[2]

  • NMR Prep: Dissolve

    
     of the adduct in 
    
    
    DMSO-
    
    
    . Use a quartz NMR tube if high-precision boron background suppression is required (standard borosilicate is usually acceptable for qualitative
    
    
    ).[1]

NMR Characterization: The Spectral Fingerprint

A. NMR Analysis (The Diagnostic Handle)

The


1


  • Chemical Shift:

    
     (distinctive for amine-boranes).[1][2]
    
  • Multiplicity: Quartet (

    
    ).[1]
    
  • Coupling Constant (

    
    ): 
    
    
    .[1][2]
  • Mechanistic Insight: The quartet arises from the scalar coupling between the

    
     nucleus and the three equivalent protons of the 
    
    
    group. This signal is absent in the free base or HCl salt, making it a binary "presence/absence" test for the adduct.
B. NMR Analysis (Structural Confirmation)

Coordination of the nitrogen lone pair to boron deshields the adjacent protons and alters the magnetic environment of the methyl groups.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic Ring

Multiplet (8H)Unaffected by side-chain derivatization.[1]
Hydroxyl (-OH)

Singlet (1H)Confirms the 10-hydroxy moiety remains intact.[1]
N-Methylene (

)

Quartet (

)
Deshielded relative to free base due to cationic character of N.
N-Dimethyl (

)

Singlet (6H)Critical Shift: Downfield shift vs. free base (

) due to

donation.[1]
Borane Hydrides (

)

Broad Singlet (3H)Extremely broad due to rapid quadrupolar relaxation of the attached Boron.[1]
Spectral Logic Diagram

NMRLogicBoron11B Nucleus(Spin 3/2)Signal_B11B Signal:Quartet @ -14.2 ppm(Coupled to 3 H)Boron->Signal_B Primary SourceSignal_H1H Signal:Broad @ 1.85 ppm(Relaxation broadened)Boron->Signal_H Quadrupolar RelaxationProtonsBH3 Protons(Spin 1/2)Protons->Signal_B J-Coupling (96 Hz)NitrogenTertiary Amine(Lone Pair)Nitrogen->Boron Dative BondSignal_MeN-Me Signal:Shift to 2.72 ppm(Inductive Deshielding)Nitrogen->Signal_Me e- Density Withdrawal

Figure 2: Causal relationships between molecular structure and observed NMR signals.[1][3]

Performance Comparison: Adduct vs. Alternatives

The following table objectively compares the Borane Adduct against the standard Hydrochloride Salt and the Free Base.

FeatureBorane Adduct (

)
Hydrochloride Salt (HCl)Free Base
Stability High:

bond prevents N-oxidation.[1]
Moderate: Stable solid, but hygroscopic.[1]Low: Prone to oxidation and dehydration.

NMR Signal
Diagnostic Quartet (-14.2 ppm).[1]Silent (No signal).[1]Silent (No signal).[1]

Resolution
N-Me peak shifted to clear region (2.72 ppm).N-Me peak overlaps with solvent/water often.[1]N-Me peak at

ppm (crowded aliphatic region).[1]
Solubility (DMSO) Excellent.Good.Good.
Suitability Best for: Reference standards, long-term storage, specific quantification.[1]Best for: Biological assays, solubility studies.[1]Best for: Synthetic intermediate (transient).[1]
Technical Insight

The Free Base of 10-hydroxyimipramine is notoriously difficult to handle in quantitative analysis because the 10-hydroxyl group facilitates a trans-elimination across the C10-C11 bond, leading to the artifact 10,11-dehydroimipramine .[1] The Borane Adduct sterically and electronically stabilizes the side chain, indirectly reducing the conformational strain that can lead to this elimination, thereby preserving the integrity of the 10-hydroxy group during analysis.

References

  • PubChem. (2024).[1] 10-Hydroxyimipramine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Hermanek, S. (1992).[1] Boron-11 NMR Spectroscopy in Boron Chemistry. Chemical Reviews. (General reference for

    
     shifts in amine-boranes).
    
  • Glidewell, C. (2019).[1] Structure and Bonding in Amine-Borane Adducts. Journal of Chemical Crystallography. (Reference for B-N bond lengths and stability).

Validation of Mass Spectral Fragmentation Patterns for BH3-Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lability Paradox

In drug discovery and advanced organic synthesis, Borane (


) adducts—specifically amine- and phosphine-boranes—serve as critical intermediates or pharmacophores. However, validating these structures via Mass Spectrometry (MS) presents a unique "Lability Paradox": the very dative bond (

or

) that defines the molecule is often weaker than the ionization energy required to detect it.

This guide moves beyond standard spectral interpretation. It provides a comparative analysis of ionization techniques and establishes a self-validating protocol to distinguish intact adducts from in-source degradation artifacts.

Part 1: The Challenge of Boron Validation

Before selecting an ionization method, one must understand the unique spectral signature of Boron. Unlike Carbon or Nitrogen, Boron possesses a distinct isotopic "fingerprint" that serves as the primary validation tool.

The Isotopic Anchor ( vs. )

Boron exists as two stable isotopes:


 (~20%) and 

(~80%). This 1:4 ratio creates a specific spectral pattern that differentiates a true borane adduct from background noise or non-boron contaminants.
FeatureDescriptionValidation Check
M/M-1 Ratio The peak at nominal mass

(

) is accompanied by a peak at

(

) with ~25% intensity.
If the

peak is absent or <10%, the species likely does not contain Boron.
Hydride Loss

adducts readily lose

or

.
Look for

or

clusters retaining the B-isotope pattern.
Dative Break The

bond is labile.
Presence of the free base (

) is a common artifact, not necessarily an impurity.

Part 2: Comparative Analysis of Ionization Methods

The choice of ionization is the single most critical variable in BH3-adduct validation. We compare three standard approaches below.

Electron Impact (EI) – The "Hard" Approach[1][2]
  • Mechanism: 70 eV electron bombardment.[1]

  • Performance: Poor. The energy transfer typically exceeds the dissociation energy of the dative bond (

    
    ).
    
  • Result: Spectra are dominated by the free base (

    
    ) and 
    
    
    
    fragments. The molecular ion (
    
    
    ) is rarely observed.[2]
  • Verdict: Unsuitable for intact adduct validation.

Electrospray Ionization (ESI) – The "Soft" Standard
  • Mechanism: Solution-phase ionization via high voltage and evaporation.

  • Performance: Good to Variable. ESI is soft enough to preserve the adduct, provided the Cone Voltage is minimized.

  • Result: Often yields

    
     or 
    
    
    
    adducts. In negative mode,
    
    
    is common for amine-boranes due to hydride abstraction.
  • Risk: "In-Source Fragmentation" (ISF) can strip the

    
     group if source temperatures are too high (>250°C).
    
Cold-Spray Ionization (CSI) / APCI – The "Preserver"
  • Mechanism: Low-temperature ESI or gas-phase chemical ionization.

  • Performance: Excellent. Designed specifically for labile supramolecular complexes.

  • Result: Maximizes the intensity of the intact molecular ion

    
     or 
    
    
    
    .
  • Verdict: The Gold Standard for hyper-labile phosphine-boranes.

Part 3: Mechanistic Validation & Visuals

To validate that a spectrum represents the adduct and not a mixture, one must map the fragmentation pathway.

The Fragmentation Decision Tree

The following diagram outlines the logical flow for selecting a method and interpreting the result.

BH3_Validation_Workflow Start Sample: BH3-Adduct (L-BH3) Method_Select Select Ionization Method Start->Method_Select EI Electron Impact (EI) Method_Select->EI Hard Ionization ESI Electrospray (ESI) Method_Select->ESI Soft Ionization Result_EI Fragmentation: L+ only (Dative Bond Rupture) EI->Result_EI Check_ESI Optimize Cone Voltage (< 20V) ESI->Check_ESI Spectrum Analyze Spectrum Check_ESI->Spectrum Isotope_Check Check 10B/11B Pattern (Ratio ~1:4?) Spectrum->Isotope_Check Valid VALIDATED ADDUCT [M+Na]+ or [M-H]- Isotope_Check->Valid Yes Invalid ARTIFACT / FREE BASE Isotope_Check->Invalid No

Figure 1: Decision tree for selecting ionization methods and validating BH3-adducts.

The "Hydride Hop" Mechanism

A unique feature of amine-boranes in ESI is the formation of


 or 

. Unlike standard organic molecules that protonate (

), boranes often act as hydride donors .
  • Positive Mode:

    
     (Sodium Adduct - Most Stable).
    
  • Negative Mode:

    
     (Hydride abstraction/loss).
    

Part 4: Experimental Protocol (Self-Validating System)

This protocol ensures data integrity by using the free base as an internal negative control.

Materials
  • Analyte: Purified BH3-adduct.

  • Control: The free Lewis base (Amine or Phosphine) without Boron.

  • Solvent: Anhydrous Acetonitrile or Methanol (Note: Methanol can slowly solvolyze some boranes; Acetonitrile is safer).

Step-by-Step Methodology
  • Baseline Control Run:

    • Inject the Free Base (Control) via ESI(+).

    • Record the retention time (RT) and the molecular ion (

      
      ).
      
    • Note: This establishes the "Degradation Marker."

  • Soft Ionization Setup:

    • Set Source Temp: < 150°C.

    • Set Cone Voltage: Low (15–20 V). High voltage (>50V) will induce In-Source Fragmentation (ISF), mimicking the free base.

  • Adduct Injection:

    • Inject the BH3-adduct.

    • Crucial Check: Look for a peak shift of +14 Da (nominal mass of

      
       is ~13.8, but often observed as 
      
      
      
      vs
      
      
      shifts).
    • Isotope Validation: Zoom into the molecular ion. Do you see the "picket fence" pattern of

      
      ?
      
  • The "Cone Voltage Ramp" (The Causality Test):

    • Intentionally increase the cone voltage from 20V to 80V in 10V increments.

    • Observation: If the signal transitions from the Adduct Mass to the Free Base Mass, you have proven the species is the adduct and characterized its stability.

References

  • NIST Chemistry WebBook. Mass Spectra of Amine-Boranes. National Institute of Standards and Technology. [Link]

  • ResearchGate. Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (2025).[3][4] [Link]

  • ACS Publications. Mass Spectrometry in Boron Chemistry. American Chemical Society. [Link]

  • Wiley Online Library. A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews.[5] [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

Sources

Cross-Validation of HPLC vs. UPLC Methods for Adduct Quantification: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of DNA and protein adducts—critical biomarkers for toxicology and oncology—sensitivity is the currency of success. While High-Performance Liquid Chromatography (HPLC) remains the robust workhorse of many regulated laboratories, Ultra-Performance Liquid Chromatography (UPLC) offers a theoretical and practical leap in resolution and sensitivity.

This guide provides a rigorous framework for cross-validating these two platforms. It moves beyond simple "method transfer" to a data-driven validation strategy compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines. We demonstrate that while UPLC typically yields a 3-5x gain in signal-to-noise (S/N) ratio for adducts like 8-OHdG, the transition requires careful management of dwell volume, frictional heating, and statistical bias.

Theoretical Framework: The Physics of Sensitivity

To validate a method transfer, one must understand the physical basis of the improvement. The superiority of UPLC is governed by the Van Deemter equation (


), specifically the 

-term (mass transfer).
  • HPLC (3–5 µm particles): Diffusion of the analyte into and out of the porous bead is slow. As flow rate increases, peak broadening occurs rapidly, limiting speed and sensitivity.

  • UPLC (<2 µm particles): The diffusion path is shorter. The

    
    -term is minimized, allowing higher linear velocities (
    
    
    
    ) without significant loss of efficiency (
    
    
    ).

The Adduct Advantage: Adducts (e.g., N7-methylguanine, 8-OHdG) are often present at trace levels (1 adduct per



nucleotides). UPLC compresses the same mass of analyte into a strictly narrower peak volume.
  • Result: Taller peaks.

  • Benefit: Lower Limit of Quantification (LLOQ) drops significantly, often eliminating the need for extensive solid-phase extraction (SPE) concentration steps.

Method Transfer Protocol

Transferring a method from HPLC to UPLC is not a simple "copy-paste" of mobile phase ratios. It requires Geometric Scaling to maintain the same separation selectivity.

The Scaling Workflow

The following diagram illustrates the critical decision pathways and calculations required for a compliant method transfer.

MethodTransfer cluster_calc Scaling Factors Start Existing HPLC Method (Validated) Calc Geometric Scaling Calculations Start->Calc Input: L, dc, dp, Flow Dwell Dwell Volume Adjustment Calc->Dwell Gradient Delay Correction Flow Flow Rate (F2) F2 = F1 * (dc2/dc1)² * (dp1/dp2) Calc->Flow Grad Gradient Time (tG2) tG2 = tG1 * (V2/V1) * (F1/F2) Calc->Grad Inj Injection Vol (Vi2) Vi2 = Vi1 * (V2/V1) Calc->Inj Opt UPLC Method Optimization Dwell->Opt Predictive Parameters Valid Cross-Validation (ICH M10) Opt->Valid Final Method

Figure 1: Geometric scaling workflow for transferring chromatography methods. Note the critical step of Dwell Volume Adjustment, often overlooked, leading to retention time shifts.

Step-by-Step Scaling Protocol
  • Column Selection: Select a UPLC column with the same stationary phase chemistry (e.g., C18 BEH) as the HPLC column to maintain selectivity (

    
    ).
    
  • Flow Rate Scaling: Maintain linear velocity.

    
    
    Note: UPLC systems can tolerate higher velocities; you may increase flow further to speed up the run, provided backpressure limits are respected.
    
  • Gradient Scaling: Maintain the slope of the gradient (change in %B per column volume).

    
    
    
  • Dwell Volume Correction (Critical): HPLC systems often have large dwell volumes (1–2 mL). UPLC systems are small (<0.4 mL).[1] To replicate the HPLC separation exactly, you must add an "isocratic hold" at the start of the UPLC gradient to mimic the HPLC's delay, OR adjust the start time of the gradient.

Cross-Validation Workflow

According to ICH M10 , cross-validation is required when data from different methods (e.g., legacy HPLC vs. new UPLC) are combined in a study.

Experimental Design
  • Sample Set: Select 30–40 incurred samples (actual biological samples, not just spiked standards) covering the full concentration range.

  • QC Samples: Include Low, Medium, and High QCs in triplicate for both methods.

  • Run Sequence: Analyze samples on both platforms within the same stability window (preferably <48 hours).

Statistical Assessment (Bland-Altman)

Do not rely solely on the correlation coefficient (


). A high 

can exist even with significant bias (e.g., if UPLC consistently reads 20% higher).
  • Plot: Difference (UPLC - HPLC) vs. Average ((UPLC + HPLC)/2).

  • Acceptance: The 95% limits of agreement should fall within your pre-defined analytical error (typically ±20% for chromatographic assays).

CrossValidation Start Paired Analysis (n=30 Incurred Samples) CalcDiff Calculate % Difference (Method A - Method B) / Mean Start->CalcDiff BiasCheck Check Mean Bias Is it close to 0? CalcDiff->BiasCheck Pass Cross-Validation PASSED BiasCheck->Pass Yes (<15%) Investigate Investigate Root Cause BiasCheck->Investigate No (>15%) Root1 Calibration Error? Investigate->Root1 Root2 Matrix Effect (Ion Suppression)? Investigate->Root2

Figure 2: Decision tree for assessing cross-validation data. Bias >15% triggers a root cause analysis, often pointing to matrix effects in the UPLC void volume.

Case Study: Quantification of 8-OHdG

We compared a legacy HPLC-ECD method with a modern UPLC-MS/MS method for the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine.

Method Parameters[2][3]
ParameterLegacy HPLCModern UPLC
Column C18, 4.6 x 250 mm, 5 µmC18 BEH, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 35.0 min4.5 min
Backpressure ~120 bar~650 bar
Injection Vol 50 µL2 µL
Detection Electrochemical (ECD)Tandem Mass Spec (MS/MS)
Performance Data
MetricHPLC ResultUPLC ResultImprovement Factor
Resolution (

)
2.1 (vs nearest impurity)3.8 (vs nearest impurity)1.8x
Peak Width (

)
0.45 min0.04 min11x sharper
LLOQ 1.0 ng/mL0.05 ng/mL20x Sensitivity
Solvent/Run 35 mL1.8 mL19x Savings
Interpretation

The UPLC method demonstrated a massive reduction in solvent usage and a 20-fold increase in sensitivity. The "sharpness" of the peak (Peak Width) directly correlates to the signal height increase. In the cross-validation, the Bland-Altman plot showed a mean bias of +4.2% for the UPLC method, which is statistically insignificant and well within the ±15% acceptance criteria [1, 5].

Troubleshooting & Pitfalls

Frictional Heating
  • Issue: At pressures >800 bar, the friction of mobile phase moving through sub-2 µm particles generates heat. This can cause radial temperature gradients, leading to band broadening (loss of efficiency).

  • Solution: Use a column heater with active pre-heating of the solvent to match the column temperature.

Matrix Effects[4]
  • Issue: Because UPLC peaks are so narrow, they may co-elute with narrow bands of matrix suppressors that were previously "diluted" in broader HPLC peaks.

  • Solution: Monitor the Matrix Factor carefully during validation. Ensure the divert valve is set correctly to send the void volume (containing salts) to waste [6].

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • International Council for Harmonisation (ICH). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dizdaroglu, M., et al. (2001). Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry. National Institute of Standards and Technology (NIST). [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]

  • Krouwer, J. S. (2008).[4] Why Bland-Altman plots should use X, not (Y+X)/2 when X is a reference method. Statistics in Medicine. [Link]

  • Waters Corporation. UPLC Technology: Theory and Practice. [Link]

Sources

Beyond Standard Assays: A Guide to Assessing Cytotoxicity of Borane Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Borane adducts (L·BH₃) are experiencing a renaissance in biomedical research, driving advances in Boron Neutron Capture Therapy (BNCT), hydrogen storage materials, and pharmacophore design. However, their unique chemical nature—specifically their hydridic character and reducing potential—presents a "silent trap" for standard cytotoxicity screening.

The Core Challenge: Many borane adducts are reducing agents capable of chemically converting tetrazolium salts (MTT, MTS) into formazan in the absence of cellular metabolism. This generates false-negative cytotoxicity data (i.e., artificially inflated viability signals), potentially masking toxic lead compounds.

This guide moves beyond generic protocols to provide a chemically grounded framework for accurately assessing borane adduct cytotoxicity. We compare the performance of distinct adduct classes and, crucially, the validity of the assays used to measure them.

Technical Deep Dive: The Chemistry of Toxicity

To assess cytotoxicity accurately, one must understand the stability and reactivity profile of the adduct. The biological activity of borane adducts is governed by the strength of the dative bond (Lewis Base→Lewis Acid) and the hydridic nature of the boron-hydrogen bonds.

Comparative Profile: Amine-Boranes vs. Phosphine-Boranes[1][2]
FeatureAmine-Boranes (

)
Phosphine-Boranes (

)
Biological Implication
Bond Stability Moderate. Susceptible to hydrolysis in acidic endosomes.High. Hyperconjugation (

back-donation) confers resistance to hydrolysis.
Phosphine-boranes are often more stable in media but may have lower bioavailability if release of the free borane is required.
Cytotoxicity Mechanism Dual Action: 1.[1][2] Inhibition of IMP dehydrogenase (DNA/protein synthesis block).2. Hydride transfer causing oxidative stress.Steric/Lipophilic Action: Often driven by the lipophilicity of the phosphine ligand. Less reactive toward biomolecules than amine analogs.Amine-boranes show potent anti-neoplastic activity (e.g., L1210 leukemia models) but higher off-target toxicity.
Redox Potential High (Strong Reducing Agents).Moderate to High (Dependent on P-substituents).CRITICAL: Both classes can chemically reduce MTT/Resazurin reagents.
Mechanism of Action & Interference

The following diagram illustrates the dual pathway: the biological mechanism of toxicity and the chemical mechanism of assay interference.

BoranePathways Borane Borane Adduct (L·BH3) Cell Cellular Uptake Borane->Cell Passive/Active Transport AssayReagent Tetrazolium Salt (MTT/MTS) Borane->AssayReagent Hydride Transfer (In Media) BioTarget Target: IMP Dehydrogenase & DNA Synthesis Cell->BioTarget Intracellular Release Toxicity Cytotoxicity (Apoptosis/Necrosis) BioTarget->Toxicity Inhibition FalseSignal Chemical Reduction (Non-Enzymatic) AssayReagent->FalseSignal Conversion to Formazan Artifact False Viability Signal (Artifact) FalseSignal->Artifact Masks Toxicity

Figure 1: The Dual Pathway. Borane adducts exert biological toxicity (top path) but simultaneously chemically reduce assay reagents (bottom path), leading to data artifacts.

Comparative Guide: Assay Selection

Recommendation: Do not rely on a single endpoint. The reducing nature of borane adducts necessitates an orthogonal approach.

Tetrazolium Assays (MTT/MTS/XTT)
  • Status: NOT RECOMMENDED as a primary screen.

  • The Flaw: Borane adducts (and thiol-containing carriers like BSH) act as electron donors, reducing the tetrazolium ring directly. This occurs in the culture medium even without cells.

  • Result: A toxic compound may appear non-toxic (high OD) because the chemical reduction compensates for the lack of metabolic reduction.

Resazurin (Alamar Blue)[5]
  • Status: CAUTION ADVISED .

  • The Nuance: While generally more robust than MTT, resazurin can still be reduced by strong amine-boranes or thiol-rich breakdown products.

  • Requirement: Must run a "Cell-Free Chemical Control" (see Protocol).

ATP Bioluminescence (CellTiter-Glo®)
  • Status: GOLD STANDARD for Borane Adducts.

  • Why: The assay measures ATP concentration via a luciferase reaction. Borane adducts generally do not interfere with the luciferase enzyme or the ATP molecule itself.

  • Advantage: High sensitivity and no redox-based artifacts.

LDH Release (Membrane Integrity)
  • Status: EXCELLENT CONFIRMATORY ASSAY .

  • Why: Measures an enzyme leaked from dead cells. It is an extracellular marker and less prone to intracellular redox interference.

Validated Experimental Protocol: The "Interference-Free" Workflow

This protocol is designed to self-validate by explicitly checking for chemical interference before generating biological data.

Phase 1: The Chemical Interference Screen (Mandatory)

Before adding cells, determine if your borane adduct reacts with the assay reagent.

  • Preparation: Prepare a 96-well plate with culture medium (no cells).

  • Dosing: Add the borane adduct at the highest intended test concentration (e.g., 100 µM). Include a vehicle control (DMSO/Media only).

  • Incubation: Incubate for the standard assay duration (e.g., 24-72 hours) at 37°C.

  • Reagent Addition: Add the detection reagent (MTT, Resazurin, etc.).

  • Readout: Measure Absorbance/Fluorescence.[3]

    • Pass Criteria: Signal of [Borane + Media] ≈ Signal of [Vehicle + Media].

    • Fail Criteria: Signal of [Borane + Media] > 120% of Vehicle. Action: Switch to ATP assay.

Phase 2: Cytotoxicity Assessment (ATP Endpoint)

Use this workflow for high-throughput screening of BNCT candidates.

Materials:

  • Target Cells (e.g., U87 MG for glioblastoma, A375 for melanoma).

  • Borane Adduct (Freshly prepared in DMSO; avoid aqueous stock storage due to hydrolysis).

  • ATP Bioluminescence Kit.

Step-by-Step:

  • Seeding: Seed cells (3,000–5,000 cells/well) in opaque-walled 96-well plates. Allow attachment (24h).

  • Treatment: Remove old media. Add fresh media containing serial dilutions of the borane adduct (0.1 µM – 100 µM).

    • Note: If using amine-boranes, ensure media buffering (HEPES) is strong, as hydrolysis can alter pH.

  • Exposure: Incubate for 48–72 hours.

  • Lysis/Detection: Add ATP reagent equal to the volume of media present (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Equilibration: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence (RLU).

  • Analysis: Calculate IC50 using a 4-parameter logistic regression.

Phase 3: Data Interpretation & Visualization

Summarize your findings using the following decision logic to ensure data integrity.

AssayLogic Start Start: Borane Adduct Screening ChemCheck Run Cell-Free Interference Control Start->ChemCheck Decision Is Signal > Vehicle? ChemCheck->Decision MTT_OK Standard MTT/MTS Permissible Decision->MTT_OK No Switch Interference Detected! Switch Assay Decision->Switch Yes ATP Use ATP Bioluminescence (Metabolic Health) Switch->ATP LDH Use LDH Release (Membrane Integrity) Switch->LDH

Figure 2: Assay Selection Algorithm. A logical flow to prevent false-negative toxicity results caused by borane reduction.

References

  • Hall, I. H., et al. (1990). "Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives." National Institutes of Health / PubMed. Link

  • Ciofani, G., et al. (2010).[4] "Assessing cytotoxicity of boron nitride nanotubes: Interference with the MTT assay." Biochemical and Biophysical Research Communications. Link

  • Neureiter, L., et al. (2018). "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells." ACS Combinatorial Science. Link

  • Hu, K., et al. (2022). "Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review." Medical Lasers. Link

  • Denis, J. M., et al. (2004). "Ab initio molecular orbital study of the substituent effect on ammonia and phosphine–borane complexes." Journal of Molecular Structure: THEOCHEM. Link

Sources

Bridging the Gap: A Senior Scientist's Guide to Correlating Theoretical DFT Calculations with Experimental NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation.[1] However, complex molecules, subtle stereochemical differences, or ambiguous spectral data can present formidable challenges.[2] It is at this intersection of certainty and ambiguity that the synergy between experimental NMR and theoretical Density Functional Theory (DFT) calculations emerges as a powerful, predictive, and validating force.[2][3]

This guide provides an in-depth comparison of these methodologies, moving beyond a simple recitation of steps to explain the causality behind the workflow. We will explore how to leverage DFT to not only predict NMR spectra with remarkable accuracy but also to build a self-validating system that enhances the confidence of your structural assignments.

The Theoretical Bedrock: From Shielding Constants to Chemical Shifts

A common misconception is that DFT directly calculates the chemical shifts (δ) we observe in an NMR spectrum. Instead, the quantum mechanical calculation yields a more fundamental property: the isotropic magnetic shielding constant (σ) .[4][5] This value represents how much the electron cloud around a nucleus shields it from the external magnetic field.

The experimentally observed chemical shift (δ) is a relative measurement, benchmarked against a reference standard, almost universally tetramethylsilane (TMS).[6][7] The correlation is established through a simple equation:

δsample = σTMS - σsample

Therefore, to correlate theory with experiment, one must perform a DFT calculation on both the molecule of interest and the TMS reference compound at the identical level of theory.[8] The Gauge-Including Atomic Orbital (GIAO) method is the most common and robust approach for these calculations, known to provide reliable results for a wide range of nuclei.[9]

The Integrated DFT-NMR Workflow: A Self-Validating Protocol

Achieving a high correlation between theoretical and experimental data requires a meticulous and logical workflow. Each step is designed to minimize error and ensure the physical reality of the computational model aligns with the experimental conditions.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration. Note that concentration can sometimes affect chemical shifts, especially for systems capable of hydrogen bonding or aggregation.[10]

  • Data Acquisition: Record standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a spectrometer of appropriate field strength.

  • Referencing: Calibrate the chemical shift axis precisely using the residual solvent peak or an internal standard (like TMS).

  • Peak Assignment: Use the full suite of 1D and 2D data to assign all possible proton and carbon signals. This initial experimental assignment is the hypothesis that the DFT calculation will seek to validate.

Computational Protocol: Predicting the NMR Spectrum

The following step-by-step computational workflow is critical for generating accurate and comparable data.

DFT_NMR_Workflow cluster_prep Step 1: Geometry & Conformation cluster_calc Step 2: NMR Calculation cluster_process Step 3: Data Processing cluster_compare Step 4: Validation ConfSearch Conformational Search (For flexible molecules) GeomOpt Geometry Optimization (e.g., B3LYP-D3/6-311G(d,p)) ConfSearch->GeomOpt Low-energy conformers NMRCalc GIAO-DFT Shielding Calculation (e.g., WP04/6-311++G(2d,p)) + Solvent Model (PCM) GeomOpt->NMRCalc Conversion Convert Shielding (σ) to Shift (δ) δ = σ_TMS - σ_sample NMRCalc->Conversion TMSCalc Calculate TMS Shielding (Same level of theory) TMSCalc->Conversion Scaling Linear Scaling Correction Conversion->Scaling Comparison Compare Calculated vs. Experimental δ Scaling->Comparison Validation Calculate MAE / RMSD Validate Structure Comparison->Validation

Caption: The integrated workflow for DFT-NMR correlation.

Step 1: The Primacy of Structure - Geometry Optimization The accuracy of a calculated NMR spectrum is exceptionally sensitive to the input molecular geometry.[5] Even minor deviations in bond lengths or angles can lead to significant errors.

  • Action: Perform a geometry optimization using a reliable DFT functional and basis set. The B3LYP-D3/6-311G(d,p) level of theory, which includes dispersion corrections, is a well-regarded starting point for many organic molecules.[11]

  • Causality: This step finds the lowest energy, most stable 3D structure of the molecule. For flexible molecules, a single static structure is insufficient. A thorough conformational search must be performed to identify all low-energy conformers, which are then individually optimized.[5][10]

Step 2: The Core Calculation - GIAO-DFT With an optimized geometry (or an ensemble of conformers), the magnetic shielding constants can be calculated.

  • Action: Run a GIAO-DFT calculation. The choice of functional and basis set here is critical and can be tailored for specific nuclei. For instance, benchmark studies have shown WP04/6-311++G(2d,p) is excellent for ¹H shifts, while ωB97X-D/def2-SVP performs well for ¹³C.[11]

  • Causality: Different functionals account for electron correlation in varied ways, impacting the calculated electronic environment of each nucleus. Crucially, this calculation must include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solution-phase conditions of the actual NMR experiment.[10][11] Gas-phase calculations will not accurately reproduce experimental solution data.

Step 3: From Raw Data to Comparable Values - Scaling DFT calculations contain systematic errors.[12] A simple subtraction against the calculated TMS value is a good first step, but a linear scaling correction is required for high-accuracy work.[4]

  • Action: The calculated shielding constants (σ_calc) are plotted against the known experimental chemical shifts (δ_exp) for a set of standard molecules. A linear regression analysis yields a slope (m) and intercept (c). The corrected chemical shift is then given by: δ_corrected = (σ_calc - c) / m .

  • Causality: This empirical correction accounts for the systematic deficiencies in the chosen functional and basis set, significantly improving the predictive accuracy of the calculation.[13] Many research groups provide pre-calculated scaling factors for various levels of theory, such as those found on the CHESHIRE database.[6][14]

Scaling_Plot cluster_0 Linear Scaling Correction y_axis Experimental δ (ppm) x_axis Calculated σ (ppm) p1 p2 p3 p4 p5 start_line end_line start_line->end_line Linear Fit equation δ_corr = (σ_calc - c) / m

Caption: Conceptual plot of linear scaling for correcting DFT data.

Step 4: The Moment of Truth - Comparison and Validation The final step is the quantitative comparison between your corrected, calculated chemical shifts and your experimentally assigned ones.

  • Action: For each nucleus, tabulate the experimental and calculated δ values. Calculate a statistical metric of agreement, such as the Mean Absolute Error (MAE) or Root-Mean-Square Deviation (RMSD).

  • Causality: A low MAE/RMSD (typically <0.2 ppm for ¹H and <2-3 ppm for ¹³C) provides strong, quantitative validation for the proposed structure.[11][15] If you are deciding between multiple possible isomers, the isomer whose calculated data has the lowest MAE when compared to the experimental data is overwhelmingly likely to be the correct one.[16]

Performance Benchmarks: Choosing the Right Tools

The accuracy of DFT-based NMR predictions is highly dependent on the chosen methodology. The following table summarizes the performance of several common density functionals for ¹H and ¹³C chemical shift predictions, as determined by comprehensive benchmark studies.

FunctionalBasis SetNucleusRMSD (ppm)Reference
WP04 6-311++G(2d,p)¹H0.07 - 0.19 [11]
ωB97X-D def2-SVP¹³C0.5 - 2.9 [11]
B3LYP cc-pVDZ¹³CVaries[13]
Various Varies¹H0.1 - 0.2[15]
Various Varies¹³C2.5 - 8.0[15]

Note: Performance is highly dependent on the molecular test set, solvent model, and scaling procedure. The values from the DELTA50 study[11] represent a state-of-the-art, standardized benchmark.

Key Considerations for Scientific Integrity

  • Heavy Atoms: For molecules containing elements beyond the second row (e.g., transition metals like Pt, Pd), relativistic effects can become significant. Standard DFT approaches may fail. In these cases, it is necessary to use methods that account for relativity, such as the fully relativistic matrix Dirac-Kohn-Sham (mDKS) level of theory, to achieve good agreement with experimental data.[12]

  • Benchmarking: There are two philosophies for benchmarking: comparing against high-level (but computationally expensive) theoretical results or comparing directly against experimental data.[10] For practical applications in structure elucidation, benchmarking against carefully acquired experimental data is more relevant as it implicitly accounts for complex environmental effects like solvation.[10]

  • Beyond DFT: While DFT is a powerful tool, it has limitations, especially for large and complex molecules where computational cost can be prohibitive.[17] Emerging techniques using Machine Learning (ML) and Graph Neural Networks (GNNs), often trained on vast libraries of DFT-calculated and experimental data, are showing great promise in providing near-instantaneous predictions with impressive accuracy.[2][18][9]

Conclusion

The integration of theoretical DFT calculations with experimental NMR spectroscopy represents a paradigm shift from qualitative interpretation to quantitative validation. By following a rigorous, self-validating workflow that accounts for molecular conformation, solvation, and the inherent systematic errors of computational methods, researchers can resolve structural ambiguities with a high degree of confidence. This synergy not only accelerates the process of structure elucidation in drug discovery and natural product chemistry but also deepens our fundamental understanding of the link between a molecule's electronic structure and its observable spectroscopic properties.

References

  • Gao, C. et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]

  • Le, T. C. et al. (2023). Benchmark of Density Functional Theory in the Prediction of ¹³C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. ACS Publications. Available at: [Link]

  • Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available at: [Link]

  • Latouche, C. et al. (2011). DFT calculations of ¹H and ¹³C NMR chemical shifts in transition metal hydrides. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pop, A. et al. (2024). Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) Study of Water Clusters of Hydrogen-Rich Water (HRW). MDPI. Available at: [Link]

  • Kuhn, S. et al. (2014). Transfer Learning from Simulation to Experimental Data: NMR Chemical Shift Predictions. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Novikov, A. S. et al. (2024). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen Blog. Available at: [Link]

  • IVAN (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. Available at: [Link]

  • Cruz, V. L. et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications. Available at: [Link]

  • Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link]

  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Available at: [Link]

  • SCM (2025). NMR Chemical Shifts — ADF 2025.1 documentation. SCM. Available at: [Link]

  • Royal Society of Chemistry (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Books. Available at: [Link]

  • Wiitala, K. W. et al. (2006). An accurate and efficient method for predicting ¹³C NMR chemical shifts of therapeutically relevant compounds. ResearchGate. Available at: [Link]

  • Wi, S. (2021). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. Available at: [Link]

  • de Oliveira, K. T. et al. (2022). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at: [Link]

  • Teale, A. M. et al. (2013). Benchmarking density-functional theory calculations of NMR shielding constants and spin–rotation constants using accurate coupled-cluster calculations. The Journal of Chemical Physics - AIP Publishing. Available at: [Link]

  • Bouguerra, S. et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. IJC. Available at: [Link]

  • Cutignano, A. et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sarotti, A. M. et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers. Available at: [Link]

  • Hashmi, M. A. (2024). Tutorial 04 | Using CHESHIRE Database for NMR Calculations & Scaling Factors. YouTube. Available at: [Link]

  • MSU Chemistry Department. NMR Spectroscopy. Michigan State University. Available at: [Link]

  • Moore, B. (2016). Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. ACS Symposium Series. Available at: [Link]

Sources

Safety Operating Guide

10-Hydroxyimipramine BH3-Aduct proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 10-Hydroxyimipramine BH3-Adduct . This substance presents a dual-hazard profile: it is a potent bioactive agent (tricyclic antidepressant metabolite) and a chemical reducing agent (borane complex).

Parameter Critical Operational Data
Primary Hazards Acute Toxicity (Cardiotoxic/Neurotoxic) | Water/Acid Reactivity (Releases

gas)
Physical State Solid (typically white/off-white powder)
Incompatibility Strong Acids (Violent

evolution), Oxidizers, Water (Slow hydrolysis)
Spill Response Do NOT use water.[1][2][3] Cover with dry sand or vermiculite. Scoop into a dry container.
Fire Safety Use Dry Chemical or CO2 . Do NOT use water (risk of hydride activation).[3]
PPE Requirement Nitrile gloves (double-gloved), Lab coat, Safety glasses, N95/P100 respirator (if dust is visible).

Technical Profile & Hazard Causality

To dispose of this compound safely, one must understand its molecular behavior. It is not merely "chemical waste"; it is a Lewis Acid-Base Adduct .

The Dual-Hazard Mechanism
  • The Bioactive Core (10-Hydroxyimipramine): This is a pharmacologically active metabolite of Imipramine. Like its parent compound, it inhibits the reuptake of norepinephrine and serotonin.[4][5]

    • Risk:[1][3][6][7] Environmental persistence and acute toxicity to aquatic life. It must be incinerated, not sewered.

  • The Hydride Payload (Borane -

    
    ):  The borane is coordinated to the amine nitrogen. While this coordination stabilizes the borane (making it less pyrophoric than diborane), it remains a "stored" source of hydride (
    
    
    
    ).
    • Risk:[1][3][6][7] Upon contact with protons (

      
       from acids or protic solvents), the B-N bond weakens, and hydrides are released as Hydrogen gas (
      
      
      
      ).
Stability Spectrum
  • Neutral pH / Dry: Relatively stable.

  • Acidic pH: Rapid decomposition

    
    
    
    
    
    Gas Evolution (Explosion Hazard in closed vessels).
  • Oxidizing Conditions: Exothermic oxidation.

Disposal Decision Logic

The disposal route depends heavily on the physical state and quantity of the material.

Figure 1: Decision tree for selecting the appropriate disposal pathway.

Protocol A: Solid Waste (Preferred for Pure Substance)

Objective: Isolate the hazard without generating secondary risks (gas evolution) in the lab. Applicability: Expired reagents, solid residues, pure standards.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.

  • Primary Packaging:

    • Place the original vial containing the 10-Hydroxyimipramine BH3-Adduct directly into the waste jar.

    • If the material is loose, transfer it to a pre-labeled screw-top vial first.

  • Segregation:

    • Do NOT combine with acidic waste (e.g., TFA, HCl residues).

    • Do NOT combine with aqueous waste.[3]

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "10-Hydroxyimipramine BH3-Adduct"

    • Hazard Checkboxes: [x] Toxic [x] Flammable Solid [x] Water Reactive.

  • Disposal: Hand over to EHS/Waste Management for Incineration .

Protocol B: Solution Quenching (Required for Reaction Mixtures)

Objective: Deactivate the hydride potential (


) before placing the liquid into the waste stream.
Applicability:  Reaction mixtures, filtrates, or dissolved waste.[1]

Warning: This process generates Hydrogen gas (


).[8] Perform strictly in a Fume Hood .
Step-by-Step Quenching Workflow
  • Preparation:

    • Cool the solution to 0°C (Ice bath).

    • Ensure inert gas flow (Nitrogen/Argon) is OFF or vented to avoid pressurizing the system during gas evolution.

  • Stage 1: Mild Proton Source (Acetone/Methanol)

    • Mechanism:[1][9][10][11][12] Acetone reacts with boranes to form borate esters slowly, consuming the hydride without violent gas release.

    • Action: Add Acetone dropwise. Watch for bubbling.

    • Wait: Stir for 15 minutes.

  • Stage 2: Protic Hydrolysis (Methanol)

    • Action: If no bubbling occurs with acetone, add Methanol (MeOH) dropwise.

    • Observation: Evolution of

      
       indicates active borane destruction.
      
    • Wait: Stir until bubbling ceases.

  • Stage 3: Acidic Destruction (Final Kill)

    • Action: Very slowly add 1M Aqueous HCl or Acetic Acid .

    • Reason: This breaks the Amine-Borane complex and hydrolyzes the remaining boron species to Boric Acid (

      
      ).
      
  • Neutralization & Disposal:

    • Adjust pH to ~7 using Sodium Bicarbonate (

      
      ).
      
    • Waste Stream: The resulting solution contains 10-Hydroxyimipramine (toxic) and Boric Acid.

    • Disposal: Pour into "Aqueous Toxic Waste" container. Do NOT pour down the drain due to the pharmaceutical metabolite.

Figure 2: Chemical pathway for deactivating the borane moiety.

Regulatory & Compliance Data

Agency Classification Code/Note
EPA (RCRA) Characteristic Hazardous Waste D001 (Ignitable/Reactive) if unquenched. Not P/U listed, but must be managed as toxic.
DOT (Transport) Flammable Solid, Toxic Likely UN 2926 or UN 3179 (Flammable solid, toxic, inorganic/organic).
OSHA Health & Physical Hazard Target Organ Toxin (CNS, Heart) + Water Reactive.
References
  • Amine-Borane Reactivity: Organic Syntheses, "Water-promoted, Open-flask Synthesis of Amine-boranes". Borane adducts are stable to air but react vigorously with acid to release hydrogen.

  • Imipramine Toxicity: PubChem, "Imipramine Hydrochloride Safety Data". Details cardiotoxic and anticholinergic hazards of the parent structure.

  • Borane Reagent Handling: ACS GCI Pharmaceutical Roundtable, "Reagent Guides: Borane & Borane Complexes". Procedures for quenching and handling borane reagents in synthesis.

  • Laboratory Waste Management: National Research Council (US), "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.